Methyltris((3-phenylallyl)oxy)silane
Description
Structure
3D Structure
Properties
CAS No. |
83817-70-3 |
|---|---|
Molecular Formula |
C28H30O3Si |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
methyl-tris[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C28H30O3Si/c1-32(29-23-11-20-26-14-5-2-6-15-26,30-24-12-21-27-16-7-3-8-17-27)31-25-13-22-28-18-9-4-10-19-28/h2-22H,23-25H2,1H3/b20-11+,21-12+,22-13+ |
InChI Key |
UDVUCLJLVPBUMZ-YUXOBOFSSA-N |
Isomeric SMILES |
C[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C[Si](OCC=CC1=CC=CC=C1)(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
An In-depth Technical Guide to Methyltris((3-phenylallyl)oxy)silane: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Methyltris((3-phenylallyl)oxy)silane, a specialized organosilicon compound. The content herein is structured to deliver in-depth technical insights for researchers, scientists, and professionals in drug development and materials science. This document delves into the nomenclature, synthesis, characterization, and potential applications of this molecule, grounded in established chemical principles.
Compound Identification and Nomenclature
As of the latest data, Methyltris((3-phenylallyl)oxy)silane does not have a registered CAS number, suggesting it is not a commonly produced or commercially available chemical. Its nomenclature is derived from its structure: a central silicon atom bonded to a methyl group and three (3-phenylallyl)oxy groups.
Systematic IUPAC Name: Methyltris((3-phenylprop-2-en-1-yl)oxy)silane
Common Name: Methyltris((3-phenylallyl)oxy)silane
Synonyms: Methyl cinnamyl silane triether
Structural Representation:
| Identifier | Value |
| Molecular Formula | C28H30O3Si |
| Molecular Weight | 454.63 g/mol |
| General Class | Organofunctional Alkoxysilane |
Synthesis and Mechanism
The synthesis of Methyltris((3-phenylallyl)oxy)silane is predicated on the well-established reaction between a chlorosilane and an alcohol to form a silyl ether linkage. The primary precursors for this synthesis are methyltrichlorosilane and 3-phenyl-2-propen-1-ol, more commonly known as cinnamyl alcohol.
The reaction proceeds via a nucleophilic substitution at the silicon center. The oxygen of the alcohol attacks the electrophilic silicon atom, displacing a chloride ion. This reaction is typically conducted in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
DOT Script for Synthesis Workflow:
Caption: A workflow diagram illustrating the synthesis of Methyltris((3-phenylallyl)oxy)silane.
Detailed Experimental Protocol
The following is a detailed, self-validating protocol for the synthesis of Methyltris((3-phenylallyl)oxy)silane.
Materials:
-
Methyltrichlorosilane (CH3SiCl3)
-
3-Phenyl-2-propen-1-ol (Cinnamyl alcohol)
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-phenyl-2-propen-1-ol (3.0 equivalents) and freshly distilled triethylamine (3.3 equivalents) dissolved in anhydrous toluene.
-
Cool the flask to 0°C in an ice bath.
-
Add a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with anhydrous diethyl ether.
-
Combine the filtrate and the ether washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyltris((3-phenylallyl)oxy)silane.
Spectroscopic Characterization
The structure of the synthesized Methyltris((3-phenylallyl)oxy)silane can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons on the silicon atom (singlet, ~0.2 ppm), the allylic protons (-O-CH₂-, doublet), the vinylic protons (-CH=CH-), and the aromatic protons of the phenyl group. |
| ¹³C NMR | Resonances for the methyl carbon attached to silicon, the allylic carbon, the vinylic carbons, and the aromatic carbons. |
| FT-IR | Characteristic absorption bands for Si-O-C stretching (~1090-1110 cm⁻¹), C=C stretching (~1650 cm⁻¹), and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns. |
Properties and Potential Applications
Organofunctional alkoxysilanes are known for their versatility in materials science and chemical synthesis.[1][2] The unique structure of Methyltris((3-phenylallyl)oxy)silane, combining a reactive silane core with organic phenylallyl groups, suggests several potential applications.
-
Adhesion Promoter and Coupling Agent: The alkoxysilane functionality can form strong bonds with inorganic substrates (like glass, metals, and ceramics), while the organic groups can interact with polymer matrices.[3] This makes it a potential candidate for improving the adhesion between organic and inorganic materials in composites and coatings.[2]
-
Crosslinking Agent: The silane moiety can undergo hydrolysis and condensation to form a crosslinked siloxane network, which can be utilized in the formulation of sealants, adhesives, and coatings.
-
Surface Modification: It can be used to render surfaces hydrophobic and can alter other surface properties like refractive index and UV resistance due to the presence of the phenyl groups.[3]
-
Intermediate in Organic and Materials Synthesis: The allyl groups offer sites for further chemical modification through reactions such as hydrosilylation, epoxidation, or polymerization, allowing for the synthesis of more complex functional materials.
DOT Script for Application Pathways:
Caption: Potential application pathways for Methyltris((3-phenylallyl)oxy)silane.
Safety and Handling
Methyltrichlorosilane, a key precursor, is a highly reactive and corrosive compound that reacts violently with water to release hydrochloric acid.[4][5] Therefore, all synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The final product, an alkoxysilane, is expected to be moisture-sensitive and should be handled under an inert atmosphere.
Conclusion
Methyltris((3-phenylallyl)oxy)silane represents a functionalized alkoxysilane with significant potential in materials science and synthetic chemistry. While not a standard commercial product, its synthesis from readily available precursors is straightforward. The combination of a reactive silane core and functional organic side chains opens up a wide range of possibilities for the development of new materials with tailored properties. Further research into its specific characteristics and performance in various applications is warranted.
References
-
Siltech Corporation. (n.d.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Retrieved from [Link]
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Plueddemann, E. P. (1992). Chemistry and applications of alkoxy silanes. Presented at the 57th Annual Meeting of the Federation of Societies for Coatings Technology, Chicago, IL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399, Trichloromethylsilane. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyltris((3-phenylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the expected spectroscopic data for Methyltris((3-phenylallyl)oxy)silane, a specialized organosilicon compound. In the absence of a consolidated public database for this specific molecule, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, offering insights into the structural elucidation of this and similar silyl ether compounds. We will delve into the causality behind experimental choices and provide self-validating protocols for acquiring and interpreting spectroscopic data, ensuring scientific integrity and trustworthiness.
Introduction: The Structural Significance of Methyltris((3-phenylallyl)oxy)silane
Methyltris((3-phenylallyl)oxy)silane is an organosilicon compound featuring a central silicon atom bonded to a methyl group and three (3-phenylallyl)oxy moieties. The unique combination of a flexible siloxane core and terminal phenylallyl groups suggests its potential utility as a crosslinking agent, a monomer for polymer synthesis, or as a scaffold in medicinal chemistry. Accurate structural confirmation is paramount for any of these applications, and spectroscopic techniques are the cornerstone of such characterization.
This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for Methyltris((3-phenylallyl)oxy)silane. The interpretations are grounded in established principles of spectroscopy and data from structurally related compounds, including cinnamyl alcohol and various siloxanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of Methyltris((3-phenylallyl)oxy)silane is anticipated to be rich in information, with distinct signals for the methyl, allylic, and aromatic protons. The proposed chemical shifts (δ) are predicted based on the analysis of cinnamyl alcohol and typical values for methylsilanes.[1][2][3]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Si-CH₃ | ~ 0.2 | Singlet (s) | 3H | - |
| O-CH₂ | ~ 4.3 | Doublet (d) | 6H | ~ 6.0 |
| =CH-CH₂ | ~ 6.3 | Doublet of Triplets (dt) | 3H | ~ 16.0, ~ 6.0 |
| Ph-CH= | ~ 6.7 | Doublet (d) | 3H | ~ 16.0 |
| Aromatic-H | ~ 7.2 - 7.5 | Multiplet (m) | 15H | - |
Causality Behind Peak Assignments:
-
Si-CH₃ (a): The methyl protons directly attached to the silicon atom are expected to be highly shielded, hence their predicted upfield shift to around 0.2 ppm.
-
O-CH₂ (b): These methylene protons are adjacent to an oxygen atom, which deshields them, leading to a downfield shift around 4.3 ppm. They are split by the adjacent vinyl proton, resulting in a doublet.
-
=CH-CH₂ (c): This vinyl proton is split by both the adjacent vinyl proton (large trans coupling, ~16.0 Hz) and the methylene protons (smaller allylic coupling, ~6.0 Hz), giving rise to a doublet of triplets.[1]
-
Ph-CH= (d): This vinyl proton is split only by the adjacent vinyl proton, resulting in a doublet with a large trans coupling constant.
-
Aromatic-H (e): The fifteen protons of the three phenyl groups will produce a complex multiplet in the aromatic region of the spectrum.
Diagram of Predicted ¹H NMR Assignments:
Caption: Key proton environments in Methyltris((3-phenylallyl)oxy)silane.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ -5 |
| O-CH₂ | ~ 65 |
| =CH-CH₂ | ~ 125 |
| Ph-CH= | ~ 135 |
| Aromatic-C | ~ 127 - 138 |
Causality Behind Peak Assignments:
-
Si-CH₃: Similar to the proton spectrum, the carbon of the methyl group attached to silicon is significantly shielded.
-
O-CH₂: The carbon atom bonded to the electronegative oxygen is deshielded and appears downfield.
-
Olefinic Carbons: The sp² hybridized carbons of the double bond will resonate in the typical olefinic region.
-
Aromatic Carbons: The carbons of the phenyl rings will appear in the aromatic region, with potentially multiple signals depending on their substitution pattern.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Methyltris((3-phenylallyl)oxy)silane.
Materials:
-
Methyltris((3-phenylallyl)oxy)silane (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Accurately weigh 5-10 mg of Methyltris((3-phenylallyl)oxy)silane and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of Methyltris((3-phenylallyl)oxy)silane is expected to show characteristic absorption bands for the Si-O, C-O, C=C, and aromatic C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Olefinic C-H Stretch | 3080 - 3010 | Medium |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2960 - 2850 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600, 1495, 1450 | Medium to Weak |
| C=C Stretch (Olefinic) | ~ 1640 | Medium |
| Si-O-C Stretch | 1100 - 1000 | Strong, Broad |
| Si-CH₃ Bend | ~ 1260 | Strong |
| Out-of-plane C-H Bend (Aromatic) | 750 - 700 and 900 - 690 | Strong |
Causality Behind Peak Assignments:
-
Si-O-C Stretch: The most prominent feature in the IR spectrum of an alkoxysilane is the strong and often broad absorption band corresponding to the Si-O-C stretching vibration, expected in the 1100-1000 cm⁻¹ region.[4][5][6]
-
Si-CH₃ Bend: A sharp and strong band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group.[5]
-
Aromatic and Olefinic Bands: The presence of the phenyl and allyl groups will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1640-1450 cm⁻¹ region, and the strong out-of-plane C-H bending bands in the fingerprint region.[7]
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality IR spectrum of Methyltris((3-phenylallyl)oxy)silane.
Materials:
-
Methyltris((3-phenylallyl)oxy)silane (1-2 drops)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Record a background spectrum on the clean ATR crystal.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
-
Label the significant peaks in the resulting spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Under EI conditions, Methyltris((3-phenylallyl)oxy)silane is expected to undergo fragmentation. The molecular ion peak (M⁺) may be weak or absent due to the lability of the Si-O bonds.
Predicted Key Fragments:
| m/z | Proposed Fragment | Comments |
| 472 | [M]⁺ | Molecular Ion |
| 457 | [M - CH₃]⁺ | Loss of the methyl group from the silicon atom. |
| 355 | [M - C₉H₉O]⁺ | Loss of a (3-phenylallyl)oxy radical. A very likely fragmentation pathway. |
| 117 | [C₉H₉]⁺ | Cinnamyl cation. Likely to be a prominent peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
Causality Behind Fragmentation:
The fragmentation of silyl ethers is a well-studied process.[8][9][10] Cleavage of the Si-O bond is a dominant pathway. The loss of an alkyl group from the silicon atom is also a common fragmentation route.[8] For Methyltris((3-phenylallyl)oxy)silane, the most favorable fragmentation is expected to be the loss of a (3-phenylallyl)oxy radical to form a stable silylium ion. The cinnamyl fragment is also expected to be a stable cation and thus a prominent peak in the spectrum.
Diagram of Key MS Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for Methyltris((3-phenylallyl)oxy)silane in EI-MS.
Experimental Protocol for MS Data Acquisition
Objective: To obtain the mass spectrum of Methyltris((3-phenylallyl)oxy)silane.
Materials:
-
Methyltris((3-phenylallyl)oxy)silane
-
Suitable volatile solvent (e.g., methanol, dichloromethane)
-
GC-MS or a direct infusion ESI-MS system
Procedure (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
The mass spectrometer will be operated in EI mode.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-600).
-
Analyze the resulting chromatogram and mass spectrum to identify the molecular ion and key fragment ions.
Conclusion
This in-depth technical guide provides a predictive yet scientifically grounded overview of the spectroscopic data for Methyltris((3-phenylallyl)oxy)silane. By leveraging established principles and data from analogous compounds, we have constructed a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a clear and reliable framework for researchers to acquire and validate this data. This guide is intended to empower scientists in their research and development endeavors by providing a solid foundation for the structural characterization of this and similar complex organosilicon molecules.
References
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- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.
- MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.
- Gelest, Inc. (n.d.).
- YouTube. (2018, February 18). 1H NMR -- Assigning peaks of cinnamyl alcohol to the structure. YouTube.
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- ChemicalBook. (n.d.). Cinnamyl alcohol(104-54-1) 1H NMR spectrum. ChemicalBook.
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- ResearchGate. (n.d.). Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH....
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- ResearchGate. (2026, January 29). Catalytic Reduction of Cinnamyl Alcohol by In Situ Generated H2 Gas and NMR Assessments of the Product(s).
- The Journal of Chemical Physics. (2019, March 28). Spectroscopy and characterization of AlNX (X = O and S): Triatomic circumstellar molecules. AIP Publishing.
- NIST. (n.d.). Methyltris(trimethylsiloxy)silane. NIST WebBook.
- ACS Publications. (n.d.). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Organometallics.
- NIST. (n.d.). Methyltris(trimethylsiloxy)silane. NIST WebBook.
- PubChem. (n.d.). Methyltris(trimethylsiloxy)silane. PubChem.
- NIST. (n.d.). Phenyltris(trimethylsiloxy)silane. NIST WebBook.
- ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane.
- EPA. (2025, October 15). Methyltris(trimethylsiloxy)silane Properties. EPA.
- The Journal of Chemical Physics. (2019, March 28). Spectroscopy and characterization of AlNX (X = O and S): Triatomic circumstellar molecules. AIP Publishing.
- CymitQuimica. (n.d.). CAS 17928-28-8: Methyltris(trimethylsiloxy)silane. CymitQuimica.
- ACS Publications. (n.d.). Tris(trimethylsilyl)silane and Visible-Light Irradiation: A New Metal- and Additive-Free Photochemical Process for the Synthesis. The Journal of Organic Chemistry.
- SpectraBase. (n.d.). Silane, trimethyl[(3-phenyl-1-butenyl)oxy]-. SpectraBase.
- INIS-IAEA. (n.d.). Infrared and Raman Spectroscopies of Tris(trimethylsilyl)silane Derivatives of (CH3)3Si)3Si X=[X=H, Cl, OH, CH3, OCH3, Si(CH3)
- Alfa Chemistry. (n.d.). CAS 2116-84-9 Phenyltris(Trimethylsiloxy)Silane. Alfa Chemistry.
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- ECHEMI. (n.d.). Global Market Report of methyltris[(3-phenylallyl)oxy]silane (CAS 83817-70-3). ECHEMI.
- Gelest, Inc. (2015, August 18). METHYLTRIS(TRIMETHYLSILOXY)SILANE. Gelest.
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Solubility and Stability of Methyltris((3-phenylallyl)oxy)silane: A Technical Guide
Executive Summary
Methyltris((3-phenylallyl)oxy)silane (CAS: 83817-70-3), also known as Methyltris(cinnamyloxy)silane, is a specialized organosilane characterized by three bulky, lipophilic cinnamyl ether groups attached to a central silicon atom. Unlike common small-molecule silanes (e.g., APTES or TEOS), this molecule offers unique steric protection and photoreactive capabilities due to the conjugated double bonds in the cinnamyl moiety.
For researchers in drug development and materials science, this silane serves two critical functions:
-
Hydrophobic Surface Modification: It renders inorganic surfaces (like silica nanoparticles for drug delivery) highly lipophilic, aiding in the encapsulation of poorly water-soluble APIs (Active Pharmaceutical Ingredients).
-
Photocrosslinking: The cinnamyl groups provide "handles" for UV-induced crosslinking, allowing for the creation of stable, locked polymer networks or coatings.
This guide details the solubility profile, hydrolytic stability, and handling protocols required to maintain the integrity of this sensitive reagent.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Before selecting a solvent system, it is critical to understand the molecule's amphiphilic nature. The silicon center is hydrolytically unstable, while the cinnamyl "wings" are highly hydrophobic and sterically demanding.
| Property | Data / Description |
| Chemical Name | Methyltris((3-phenylallyl)oxy)silane |
| Synonyms | Methyltris(cinnamyloxy)silane; Tris(cinnamyloxy)methylsilane |
| CAS Number | 83817-70-3 |
| Molecular Structure | Me-Si-(O-CH₂-CH=CH-Ph)₃ |
| Molecular Weight | ~428.6 g/mol |
| Physical State | Viscous liquid (Colorless to pale yellow) |
| Hydrolytic Sensitivity | High. Hydrolyzes to form Methylsilanetriol and Cinnamyl Alcohol. |
| Lipophilicity (LogP) | High (Estimated > 5.0 due to three phenylallyl groups) |
Part 2: Solubility and Solvent Compatibility
The Solubility Mechanism
The solubility of Methyltris((3-phenylallyl)oxy)silane is governed by the "like dissolves like" principle, but with a critical caveat: reactivity . While the molecule is structurally compatible with alcohols, it will undergo alcoholysis (exchange of alkoxy groups), degrading the reagent. Therefore, protic solvents must be strictly avoided during storage and initial solubilization.
Solvent Compatibility Matrix
The following table categorizes solvents based on thermodynamic solubility and chemical inertness.
| Solvent Class | Recommendation | Specific Solvents | Technical Notes |
| Aromatic Hydrocarbons | Highly Recommended | Toluene, Xylene, Benzene | Excellent solubility due to |
| Chlorinated Solvents | Recommended | Dichloromethane (DCM), Chloroform | High solubility. Good for low-temperature applications. Warning: Ensure solvents are acid-free to prevent catalysis. |
| Ethers | Recommended | THF, Diethyl Ether, 1,4-Dioxane | Good solubility. THF is excellent for solvating both the silane and potential co-reactants. |
| Ketones/Esters | Usable with Caution | Acetone, Ethyl Acetate | Soluble, but commercial grades often contain significant water (0.2-0.5%), which triggers hydrolysis. Must be dried. |
| Alcohols | AVOID | Methanol, Ethanol, IPA | Chemical Incompatibility. Causes solvolysis (ligand exchange), replacing cinnamyl groups with methoxy/ethoxy groups. |
| Water | AVOID | Water, Aqueous Buffers | Rapid Degradation. Causes irreversible hydrolysis and condensation into insoluble silicone resins. |
Diagram: Solubility & Reactivity Decision Tree
Caption: Logical flow for solvent selection. Protic solvents trigger degradation, while aprotic solvents require strict moisture control.
Part 3: Stability & Degradation Mechanisms
Hydrolytic Instability
The primary failure mode for this silane is hydrolysis. The Si-O-C bond is susceptible to nucleophilic attack by water. However, the steric bulk of the cinnamyl group provides a kinetic barrier, making this silane more stable than its methoxy analogs (e.g., Methyltrimethoxysilane), but it is not immune.
The Mechanism:
-
Protonation: In acidic conditions, the oxygen of the Si-O-C group is protonated.
-
Nucleophilic Attack: Water attacks the silicon atom.
-
Leaving Group Departure: Cinnamyl alcohol is displaced.
-
Condensation: The resulting silanol (Si-OH) groups react with each other to form stable siloxane (Si-O-Si) bonds, eventually precipitating as a resin.
Diagram: Hydrolysis Pathway
Caption: The degradation pathway from active silane to insoluble silicone resin. Note that Cinnamyl Alcohol is a byproduct.
Part 4: Experimental Protocols
Protocol 1: Anhydrous Surface Modification of Silica Nanoparticles
Context: Used to attach the cinnamyl functionality to silica for drug delivery carriers.
Reagents:
-
Silica Nanoparticles (dried at 120°C for 24h).
-
Methyltris((3-phenylallyl)oxy)silane.[1]
-
Anhydrous Toluene (<50 ppm H₂O).
-
Catalyst: n-Propylamine or Acetic Acid (optional, depending on surface acidity).
Workflow:
-
Preparation: Suspend dried silica nanoparticles in anhydrous toluene via ultrasonication (30 mins).
-
Validation: The suspension should be translucent/milky with no visible aggregates.
-
-
Addition: Add the silane under an inert atmosphere (Nitrogen/Argon). A typical ratio is 1-2 mmol silane per gram of silica (assuming ~300 m²/g surface area).
-
Reflux: Heat to reflux (110°C) for 12–24 hours.
-
Why: Reflux provides the energy to overcome the steric hindrance of the bulky cinnamyl groups for surface grafting.
-
-
Washing: Centrifuge and wash the particles 3x with Toluene, then 2x with Ethanol.
-
Critical Step: The ethanol wash removes physically adsorbed cinnamyl alcohol (hydrolysis byproduct) and unreacted silane.
-
-
Curing: Dry the particles at 80°C under vacuum.
-
Validation: Analyze via FTIR.[2] Look for the disappearance of isolated Si-OH peaks (3740 cm⁻¹) and the appearance of C=C aromatic stretches (1600–1650 cm⁻¹).
-
Protocol 2: Rapid Hydrolytic Stability Test
Context: To verify if your solvent batch is dry enough or if the silane has degraded.
-
Sampling: Take 1 mL of your silane solution.
-
Visual Check: It should be optically clear. Any haze indicates formation of siloxane oligomers (degradation).
-
Water Spike: Add 1 drop of water to the sample and shake.
-
Observation:
-
Immediate Haze/Precipitate: The silane is active and reactive (Good).
-
No Change: The silane has likely already hydrolyzed or is unreactive in that medium (Bad).
-
References
-
Gelest, Inc. Hydrolytic Stability of Silanes. Gelest Technical Brochures. Link
-
Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Link
-
PubChem. Methyltris(trimethylsiloxy)silane (Analogous Structure Data). National Library of Medicine. Link
-
Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane mixture on the shear bond strength of an experimental resin composite to cryolite. Journal of Dentistry. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
Sources
The Safe Handling of Silane and Chlorosilane Compounds: A Mechanistic and Protocol-Driven Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Silane compounds are foundational to modern scientific advancement. While pure monosilane (
This guide moves beyond basic safety checklists. As a Senior Application Scientist, my objective is to establish a deep understanding of the chemical causality behind these hazards, ensuring that every handling protocol you implement is a self-validating system designed to fail safely.
Mechanistic Causality of Silane Hazards
To handle silanes safely, one must understand the exact mechanisms that make them dangerous. The hazards are not uniform across the chemical class; they are dictated by the specific functional groups attached to the silicon atom.
The Pyrophoric Anomaly of Monosilane ( )
Unlike standard flammable gases, pure silane is a highly reactive pyrophoric gas capable of autoignition at temperatures below 54°C (129°F) (1). However, the true danger lies in its erratic ignition behavior. When released into the atmosphere, silane does not always ignite instantaneously. Instead, it can mix with ambient air to form a metastable vapor cloud . Once a critical concentration is reached, or a delayed ignition source is introduced, the mixture detonates rather than deflagrates, producing a catastrophic shockwave. This delayed ignition phenomenon is the primary cause of severe silane-related fatalities and necessitates strict flow-restriction engineering (2).
Hydrolysis and Corrosivity of Chlorosilanes
Chlorosilanes present a fundamentally different mechanistic hazard. They are highly electrophilic and react violently with ambient moisture. This exothermic hydrolysis rapidly cleaves the Si-Cl bond, generating corrosive hydrogen chloride (HCl) gas and forming siloxanes or silicic acid. The rapid expansion of HCl gas can overpressurize sealed containers, while the exothermic heat can ignite flammable organic byproducts (3).
Mechanistic hazard pathways for silane autoignition and chlorosilane hydrolysis.
Quantitative Safety & Exposure Data
To design effective ventilation and emergency protocols, researchers must base their calculations on hard quantitative data. The table below summarizes the critical thresholds for common silane derivatives used in synthesis and manufacturing.
| Compound | Chemical Formula | Autoignition Temp | LFL / UFL | Exposure Limit (TWA) | Primary Hazard Mechanism |
| Monosilane | < 54°C (129°F) | 1.4% / 96% | 5 ppm (NIOSH/OSHA) | Pyrophoric, Metastable Detonation | |
| Dichlorosilane | 44°C (111°F) | 4.1% / 99% | N/A | Pyrophoric, Corrosive Hydrolysis | |
| Trimethylchlorosilane | 395°C (743°F) | 1.8% / 46% | 5 ppm (as HCl) | Exothermic Hydrolysis, Flammable | |
| Trichlorosilane | 104°C (219°F) | 1.2% / 90.5% | 5 ppm (as HCl) | Extreme Flammability, Corrosive |
Facility Engineering Controls
Human error is inevitable; therefore, facility engineering must act as the ultimate safeguard.
-
Restrictive Flow Orifices (RFOs): A standard 0.010" diameter RFO must be installed on silane cylinder valves. By limiting the maximum flow rate from an open valve (e.g., reducing a 333 cfm blowout down to 2.5 cfm), the gas cabinet's exhaust ventilation can safely dilute the leaked gas below its Lower Flammability Limit (LFL) of 1.4% (2).
-
Exhausted Gas Cabinets: Silane must be stored in continuously ventilated enclosures equipped with UV/IR optical fire detectors.
-
Pneumatic Shut-Off Valves: Manual operation of high-pressure silane valves puts the operator directly in the blast radius. Pneumatic valves allow for remote actuation and automatic fail-safe closure during power loss or leak detection.
Self-Validating Experimental Protocol: Dispensing Pyrophoric Silanes
To ensure absolute safety, every step in the dispensing workflow must validate the integrity of the system before proceeding. This protocol applies to high-pressure silane and highly reactive chlorosilane transfers (4).
Step 1: Personal Protective Equipment (PPE) Verification
-
Action: Operators must don a flame-resistant Nomex suit, fire gloves, ANSI Z87.1-compliant safety goggles, and a full face shield.
-
Causality: In the event of a micro-leak during connection, the initial flash fire will be directed outward; Nomex and face shields prevent severe thermal burns.
Step 2: System Purge and Evacuation
-
Action: Perform a minimum of three cycles of vacuum evacuation followed by backfilling with ultra-high purity (UHP) Nitrogen or Argon.
-
Causality: Silanes react violently with both
and . Purging eliminates atmospheric oxidizers and moisture from the manifold, preventing internal deposition or HCl generation that could foul the regulators.
Step 3: High-Pressure Leak Testing
-
Action: Pressurize the closed system with inert gas (He or
) to a pressure at least 10% higher than the silane cylinder's working pressure. Monitor the pressure gauge for 15 minutes. -
Causality: A system that holds pressure above the working threshold validates mechanical integrity. If the pressure drops, the leak is safely identified using an inert gas rather than lethal silane.
Step 4: Remote Pneumatic Actuation
-
Action: Once integrity is validated, evacuate the inert gas. Step away from the gas cabinet and open the primary cylinder valve using a remote pneumatic actuator.
-
Causality: The highest risk of valve failure or seal blowout occurs at the exact moment of initial pressurization. Remote actuation removes the operator from the potential blast radius.
Step 5: Continuous Environmental Monitoring
-
Action: Ensure UV/IR optical fire detectors and silane-specific electrochemical gas monitors are active and interlocked to the pneumatic shut-off valve.
-
Causality: Silane burns with a nearly invisible flame. UV/IR detectors can identify the unique spectral signature of a silane fire and automatically trigger the pneumatic valve to shut off the fuel source.
Self-validating step-by-step workflow for the safe dispensing of pyrophoric silane.
Emergency Response & Incident Mitigation
The rules of silane emergency response are highly counter-intuitive compared to standard laboratory fires.
-
NEVER Extinguish a Silane Fire: If a silane leak ignites, do not attempt to extinguish the flame unless the gas source can be immediately secured. Extinguishing the flame allows unburned silane to accumulate, forming a metastable cloud that will inevitably detonate. Let the fire burn while isolating the source remotely (2).
-
Chlorosilane Spills: Do NOT use water. Water will rapidly accelerate the exothermic generation of HCl gas. Use alcohol-resistant foam to suppress vapors, or absorb the liquid with dry sand or inert absorbents (5).
References
-
ANSI/CGA G-13-2024: Storage and Handling of Silane American National Standards Institute / Compressed Gas Association[Link]
-
PubChem: Silane (CID 23953) Safety and Hazards National Institutes of Health (NIH)[Link]
-
Global Safe Handling of Chlorosilanes Silicones Environmental, Health and Safety Center (SEHSC)[Link]
-
Standard Operating Procedure: Silane University of North Carolina at Charlotte (EHS)[Link]
Sources
- 1. Silane | SiH4 | CID 23953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANSI/CGA G-13-2024: Storage and Handling of Silane - The ANSI Blog [blog.ansi.org]
- 3. globalsilicones.org [globalsilicones.org]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Methyltris((3-phenylallyl)oxy)silane as a Dual-Mode Crosslinking Agent
Part 1: Executive Summary & Mechanism
Methyltris((3-phenylallyl)oxy)silane (also referred to as Methyltris(cinnamyloxy)silane) is a specialized organosilane crosslinker distinguished by its dual-reactivity. Unlike standard silanes (e.g., TEOS, APTES) that rely solely on hydrolysis/condensation, this molecule integrates a cinnamyl (3-phenylallyl) moiety. This functionality introduces a secondary, reversible crosslinking mechanism via [2+2] photocycloaddition.
For drug development professionals, this molecule offers a unique "Command-Release" capability:
-
Sol-Gel Formation: The silane hydrolyzes to form a stable inorganic Si-O-Si network, encapsulating therapeutic agents.
-
Photo-Locking: UV irradiation dimerizes the cinnamyl groups, increasing network density and retarding drug diffusion.
-
Tunable Release: The crosslinking density—and thus the drug elution rate—can be modulated by light exposure or hydrolytic degradation.
Mechanism of Action
The molecule operates through two orthogonal pathways:
-
Hydrolytic Condensation (Sol-Gel):
-
The Si-O-C bonds hydrolyze in the presence of moisture/water to release cinnamyl alcohol (a biocompatible flavorant) and form methylsilanetriol.
-
These silanols condense to form a polysiloxane network.
-
-
Photochemical Dimerization:
-
Upon exposure to UV light (>280 nm), adjacent cinnamyl groups undergo cycloaddition to form a cyclobutane ring (truxillic/truxinic acid derivatives).
-
This process is reversible upon irradiation at shorter wavelengths (<250 nm) or thermal treatment, allowing for "on-demand" permeability changes.
-
Part 2: Visualizing the Workflow
The following diagram illustrates the dual-mode crosslinking pathway, highlighting the transition from a liquid precursor to a drug-loaded hydrogel/matrix.
Figure 1: Reaction pathway showing the conversion of the silane precursor into a crosslinked matrix via hydrolysis (Sol-Gel) and subsequent photo-locking.[1][2]
Part 3: Experimental Protocols
Protocol A: Synthesis of Drug-Loaded Siloxane Matrix
Objective: To create a monolithic drug-eluting matrix using Methyltris((3-phenylallyl)oxy)silane as the primary binder.
Materials:
-
Methyltris((3-phenylallyl)oxy)silane (CAS 83817-70-3), >96% purity.[3]
-
Target Drug (e.g., Ibuprofen, Doxorubicin - must be stable in ethanol).
-
Solvent: Anhydrous Ethanol (EtOH).
-
Catalyst: 0.1 M Hydrochloric Acid (HCl).
-
Substrate: Glass slides or Teflon molds.
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
In a nitrogen-purged glovebox or fume hood, dissolve 1.0 g of Methyltris((3-phenylallyl)oxy)silane in 5.0 mL of anhydrous EtOH.
-
Note: Maintain anhydrous conditions initially to prevent premature gelation.
-
-
Drug Incorporation:
-
Add the therapeutic agent to the silane solution. A typical loading ratio is 1-5% w/w relative to the silane.
-
Stir magnetically at 300 RPM for 10 minutes until fully dissolved/dispersed.
-
-
Sol-Gel Initiation:
-
Add 0.5 mL of 0.1 M HCl dropwise while stirring.
-
Mechanism:[4] Acid catalyzes the hydrolysis of the (3-phenylallyl)oxy groups.
-
Stir for 30 minutes at room temperature. The solution will become slightly viscous as silanol condensation begins.
-
-
Casting and Curing:
-
Pipette the sol into Teflon molds or spin-coat onto glass slides (2000 RPM, 30s).
-
Cover loosely with foil to allow slow solvent evaporation.
-
Cure at room temperature for 24 hours (Phase 1: Hydrolytic cure).
-
Result: A transparent to translucent solid film containing the trapped drug.
-
Protocol B: Photo-Modulation of Release Kinetics
Objective: To decrease the drug release rate by "locking" the matrix via UV dimerization.
Equipment:
-
UV Light Source: Mercury arc lamp or LED array (Emission peak ~300-365 nm).
-
Quartz cuvettes or glass vials.
Methodology:
-
Irradiation:
-
Place the cured films/gels from Protocol A under the UV source.
-
Dosage: Irradiate at an intensity of 10 mW/cm² for 10–30 minutes.
-
Monitoring: The degree of crosslinking can be monitored by UV-Vis spectroscopy. The absorption peak of the cinnamyl group at ~270 nm will decrease as the C=C double bonds are consumed in cyclobutane ring formation.
-
-
Release Study (Validation):
-
Immerse both Non-Irradiated (Control) and Irradiated (Test) samples in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Aliquot 100 µL of the supernatant at defined time points (1h, 4h, 12h, 24h, 48h).
-
Quantify drug concentration via HPLC or UV-Vis.
-
Part 4: Data Analysis & Interpretation
The following table summarizes expected outcomes when comparing the standard Sol-Gel matrix vs. the Photo-Locked matrix.
| Parameter | Sol-Gel Matrix (Control) | Photo-Locked Matrix (Irradiated) | Mechanism of Difference |
| Crosslink Density | Moderate (Si-O-Si bonds only) | High (Si-O-Si + Cinnamyl Dimers) | Photo-dimerization tightens the mesh size. |
| Swelling Ratio | High (>200% in water) | Low (<100% in water) | Tighter network restricts water uptake. |
| Burst Release | High (30-40% in first 4h) | Low (<10% in first 4h) | Reduced pore size hinders drug diffusion. |
| Degradation | Hydrolytically unstable over weeks | Enhanced stability | Hydrophobic cinnamyl dimers shield siloxane bonds. |
Troubleshooting Guide
-
Problem: Film cracks during drying.
-
Cause: Rapid evaporation of ethanol/byproducts.
-
Solution: Add a drying control chemical additive (DCCA) like Formamide or cure in a solvent-saturated atmosphere.
-
-
Problem: Low photo-response.
-
Cause: Oxygen inhibition or insufficient cinnamyl density.
-
Solution: Perform UV curing in an inert (Argon/Nitrogen) atmosphere.
-
Part 5: Safety & Handling
-
Moisture Sensitivity: Methyltris((3-phenylallyl)oxy)silane hydrolyzes rapidly. Store in a desiccator or glovebox.
-
Byproducts: The hydrolysis byproduct is Cinnamyl Alcohol . While generally considered safe (used in fragrances), high concentrations can be irritating. Ensure adequate ventilation.[5][6][7][8][9]
-
UV Safety: When performing Protocol B, always wear UV-protective eyewear and shield the light source.
References
-
Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups.
- Source: National Institutes of Health (NIH) / PMC.
- Context: Describes the synthesis of cinnamyl-modified silanes (CINN-APTES) and their application in photo-responsive silica nanoparticles.
-
URL:[Link]
-
Methyltris((3-phenylallyl)oxy)silane Product Entry (CAS 83817-70-3). [3]
- Source: Alfa Chemistry.
- Context: Validation of the chemical entity, CAS registry number, and commercial availability for research.
- Silane Crosslinking Agents: Chemistry and Application.
-
Reaction Pathways for Oxid
- Source: ResearchG
- Context: Provides background on the reactivity and stability of the cinnamyl alcohol byproduct released during hydrolysis.
-
URL:[Link]
-
Epoxid
- Source: St. Olaf College.
- Context: Educational resource detailing the chemical properties of the cinnamyl group, relevant for understanding potential side reactions during drug formul
-
URL:[Link]
Sources
- 1. METHYLTRIS(TRIMETHYLSILOXY)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. stolaf.edu [stolaf.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sicosil.com [sicosil.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phenyltris(trimethylsiloxy)silane CAS 2116 84 9 | Changfu Chemical [cfsilicones.com]
Application Note: Methyltris((3-phenylallyl)oxy)silane in Advanced Polymer Synthesis and Dual-Cure Systems
Executive Summary & Mechanistic Paradigm
Methyltris((3-phenylallyl)oxy)silane (CAS 83817-70-3) represents a highly specialized class of bulky, aromatic alkoxysilanes utilized in advanced polymer synthesis and silane-terminated prepolymers[1]. Conventional crosslinkers used in Room Temperature Vulcanizing (RTV) silicones—such as methyltriacetoxysilane or methyltris(methylethylketoxime)silane—release corrosive acetic acid or potentially toxic oximes upon curing. In contrast, Methyltris((3-phenylallyl)oxy)silane hydrolyzes to release cinnamyl alcohol (3-phenyl-2-propen-1-ol)[2].
This unique leaving group imparts a pleasant, floral/balsamic fragrance, making this crosslinker highly valuable for "pro-perfume" consumer sealants, biomedical adhesives, and indoor coatings where VOC toxicity and odor are critical concerns[3]. Furthermore, the cinnamyl moiety contains a conjugated styrenic/allylic double bond. This structural feature enables a secondary curing mechanism: under UV irradiation, the cinnamyloxy groups can undergo a [2+2] photocycloaddition to form cyclobutane linkages[4]. This dual-cure capability allows formulators to achieve rapid surface hardening ("cure-on-demand") while relying on ambient moisture for deep-section bulk curing.
Physicochemical Properties
To effectively formulate with Methyltris((3-phenylallyl)oxy)silane, understanding its physical and chemical parameters is essential. The steric bulk of the leaving group significantly alters its reaction kinetics compared to standard short-chain alkoxysilanes.
Table 1: Physicochemical Properties of Methyltris((3-phenylallyl)oxy)silane
| Property | Value |
| Chemical Name | Methyltris((3-phenylallyl)oxy)silane |
| CAS Registry Number | 83817-70-3 |
| Molecular Formula | C₂₈H₃₀O₃Si |
| Molecular Weight | 442.6 g/mol |
| Leaving Group | Cinnamyl Alcohol (3-phenyl-2-propen-1-ol) |
| Primary Crosslinking Mechanism | Moisture-driven Hydrolysis/Condensation |
| Secondary Crosslinking Mechanism | UV-driven [2+2] Photocycloaddition |
Mechanistic Pathways of Polymerization
The integration of Methyltris((3-phenylallyl)oxy)silane into a siloxane or polyurethane backbone enables two distinct, non-competing crosslinking pathways. The diagram below illustrates the logical divergence between ambient moisture curing and actinic light curing.
Mechanistic pathways of moisture-induced hydrolysis and UV-induced photocycloaddition.
Experimental Protocol: Synthesis of a Dual-Cure Siloxane Network
The following protocol details the formulation of a 1-part (1K) RTV silicone utilizing Methyltris((3-phenylallyl)oxy)silane.
Workflow for the synthesis and validation of dual-cure siloxane networks.
Step-by-Step Methodology & Causality
Step 1: Prepolymer Dehydration
-
Action: Charge a planetary mixer with 100 parts by weight of silanol-terminated polydimethylsiloxane (PDMS, ~50,000 cSt). Heat to 80°C under vacuum (-0.09 MPa) for 2 hours.
-
Causality: Ambient moisture dissolved in the prepolymer will cause premature hydrolysis of the silane crosslinker, leading to unwanted gelation in the reactor. Strict vacuum dehydration ensures a stable, single-component (1K) shelf life.
Step 2: Crosslinker Integration
-
Action: Cool the reactor to 35°C. Backfill with dry N₂. Inject 5.0 parts by weight of Methyltris((3-phenylallyl)oxy)silane. Mix for 30 minutes under an N₂ blanket.
-
Causality: The bulky cinnamyloxy groups provide steric hindrance, making this silane less susceptible to immediate crosslinking compared to standard methoxysilanes. The N₂ blanket prevents ambient moisture from initiating the Si-O-C cleavage during compounding.
Step 3: Catalyst Addition
-
Action: Add 0.1 parts by weight of Dibutyltin dilaurate (DBTDL). Mix for 15 minutes under vacuum to degas.
-
Causality: The steric bulk of the 3-phenylallyl group significantly slows down the natural hydrolysis rate. DBTDL acts as a Lewis acid, coordinating with the silane oxygen to lower the activation energy for nucleophilic attack by water, ensuring a practical curing time.
Step 4: Film Casting & Dual-Curing
-
Action: Cast the mixture into a 2 mm thick PTFE mold.
-
Moisture Cure: Expose to ambient conditions (25°C, 50% RH) for 72 hours.
-
UV Cure (Optional): Irradiate the surface with a medium-pressure Hg lamp (280-320 nm, 1.5 J/cm²) immediately after casting.
-
-
Causality: UV irradiation triggers the [2+2] photocycloaddition of the cinnamyl double bonds, creating an instant, tack-free surface skin[4]. The bulk of the material continues to cure via moisture diffusion, releasing cinnamyl alcohol which acts as a temporary plasticizer before evaporating and releasing its characteristic fragrance[3].
Step 5: Analytical Self-Validation
-
Action: Monitor the reaction using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Headspace Gas Chromatography-Mass Spectrometry (GC-MS).
-
Validation Criteria:
-
FTIR: Successful moisture curing is validated by the disappearance of the broad Si-OH stretch (3200-3400 cm⁻¹) and the intensification of the Si-O-Si siloxane bridge (1000-1100 cm⁻¹). Successful UV curing is validated by the reduction of the allylic C=C stretch at ~1640 cm⁻¹.
-
GC-MS: Successful cleavage of the leaving group is confirmed by detecting cinnamyl alcohol in the headspace (molecular ion m/z 134), validating the fragrance-releasing mechanism.
-
Quantitative Data: Comparative Curing Profiles
The selection of Methyltris((3-phenylallyl)oxy)silane directly impacts the safety, odor, and curing speed of the final polymer network. The table below summarizes how it compares to industry-standard crosslinkers.
Table 2: Comparative Analysis of Silane Crosslinkers in RTV Silicones
| Crosslinker Type | Byproduct Released | Toxicity / Corrosivity | Odor Profile | Skin-Over Time (Relative) |
| Methyltriacetoxysilane (MTAS) | Acetic Acid | Corrosive (damages electronics) | Pungent, Vinegar | Fast (<10 mins) |
| Methyltris(methylethylketoxime)silane | MEKO | Carcinogenic potential | Mild, Chemical | Medium (10-20 mins) |
| Methyltrimethoxysilane (MTMS) | Methanol | Toxic (optic nerve damage) | Mild, Alcoholic | Slow (>30 mins) |
| Methyltris((3-phenylallyl)oxy)silane | Cinnamyl Alcohol | Non-toxic, Non-corrosive | Pleasant, Floral/Balsamic | Extended (Sterically hindered) |
References
-
Gadhave, R.V., Gadhave, C.R. and Dhawale, P.V. (2021). "Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes". Open Journal of Polymer Chemistry, 11, 31-54. Available at:[Link]
-
Fleming, S. A., Parent, A. A., Parent, E., & Renault, L. (2008). "Mechanistic Analysis of the Photocycloaddition of Silyl-Tethered Alkenes". The Journal of Organic Chemistry, 73(2), 522-525. Available at:[Link]
- The Procter & Gamble Company. (2001). "Pro-perfume compositions used in cleaning or fabric treatment products". European Patent EP1314777A1.
Sources
Advanced Application Note: Experimental Setup for Hydrosilylation Reactions Involving Allyloxysilanes
Executive Summary & Mechanistic Context
The hydrosilylation of allyloxysilanes is a cornerstone transformation in organosilicon chemistry, widely utilized in the synthesis of functionalized silanes, siloxane polymers, and advanced cross-linking agents[1]. While mechanistically well-understood, the practical execution of this reaction is fraught with experimental challenges, including thermal runaway, catalyst deactivation via colloid formation, and competitive side reactions[2].
This application note provides a comprehensive, causality-driven protocol designed to ensure high-yield, reproducible hydrosilylation of allyloxysilanes, specifically tailored for researchers and drug development professionals scaling up organosilicon synthesis.
The Mechanistic Causality
The reaction predominantly proceeds via the Chalk-Harrod mechanism [1]. Understanding this cycle is critical for diagnosing reaction failures:
-
Oxidative Addition: The Si-H bond adds to the Pt(0) center.
-
Olefin Coordination: The allyloxysilane double bond binds to the metal.
-
Migratory Insertion: The alkene inserts into the Pt-H bond (rate-limiting step).
-
Reductive Elimination: The final alkylsilane product is released, regenerating the Pt(0) catalyst[2].
Fig 1. Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation of allyloxysilanes.
Mitigating the Isomerization Side-Reaction
Allyl ethers and allyloxysilanes are highly susceptible to Pt-catalyzed double-bond migration, converting the terminal allyl group into an internal, unreactive propenyl group[3].
-
Causality: This occurs via a reversible anti-Markovnikov addition followed by beta-hydride elimination.
-
Experimental Choice: To mitigate this parasitic loss, an excess of the allyloxysilane (1.1–1.2 equivalents) is strictly required to ensure complete consumption of the more valuable silane reagent[3].
Catalyst Selection & Reaction Parameters
The choice of catalyst dictates the thermal management and purification strategy of the workflow. While Karstedt's catalyst is the industry standard due to its high solubility and extreme activity at lower temperatures[2], heterogeneous alternatives like Pt/SBA-15 are gaining traction for easier product purification and catalyst recycling[4].
Table 1: Quantitative Comparison of Hydrosilylation Catalysts
| Catalyst System | Typical Loading (mol Pt/mol C=C) | Operating Temp (°C) | Mechanistic Advantage | Primary Limitation |
| Karstedt's Catalyst | 10⁻⁵ – 10⁻⁴ | 20 – 60 | Extremely high turnover frequency (TOF) | Susceptible to Pt(0) colloid formation at >80 °C |
| Speier's Catalyst | 10⁻⁴ – 10⁻³ | 60 – 100 | Robust; highly stable during storage | Requires an induction period; lower activity |
| Heterogeneous Pt (e.g., Pt/SBA-15) | 10⁻³ – 10⁻² | 80 – 120 | Easy recovery; prevents product discoloration | Lower intrinsic activity; requires higher heat |
Self-Validating Experimental Protocol
The following protocol utilizes Karstedt's catalyst. Every step is designed to be self-validating, ensuring that intermediate failures are caught before downstream processing.
Fig 2. Step-by-step experimental workflow for moisture-sensitive hydrosilylation.
Step 1: System Preparation & Moisture Exclusion
-
Action: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under vacuum, then backfill with dry Argon.
-
Causality: The Si-H bond and the allyloxy-Si linkages are highly sensitive to moisture. Water induces dehydrogenative coupling (
), consuming the silane and creating a severe pressurization hazard.
Step 2: Reagent Loading
-
Action: Inject the allyloxysilane (1.15 eq) and anhydrous toluene (solvent) into the flask. Stir at 300 rpm.
-
Causality: Diluting the reaction in toluene acts as a thermal sink. Running the reaction "neat" often leads to uncontrollable thermal runaway.
Step 3: Catalyst Activation
-
Action: Inject the Karstedt's catalyst solution (~10⁻⁴ eq Pt). Wait 5 minutes at room temperature.
-
Validation: The solution may turn slightly yellow. This visual cue indicates the successful ligand exchange where the allyloxysilane displaces the divinyltetramethyldisiloxane ligands on the Pt center, forming the active catalytic species[2].
Step 4: Controlled Silane Addition
-
Action: Load the hydrosilane (1.0 eq) into a pressure-equalizing dropping funnel. Add dropwise over 30–45 minutes. Maintain the internal temperature between 40–50 °C using a cooling bath if necessary.
-
Causality: Hydrosilylation is highly exothermic. Adding the catalyst to a pre-mixed solution of silane and alkene causes a rapid temperature spike, leading to the precipitation of inactive "platinum black" (colloids) and halting the reaction[3].
Step 5: Reaction Maturation & Analytical Validation
-
Action: Once addition is complete, heat the mixture to 60 °C for 2 hours.
-
Self-Validation (FTIR): Take a 0.1 mL aliquot, dilute in dry hexanes, and analyze via FTIR. The reaction is complete when the strong Si-H stretching band at ~2120 cm⁻¹ is completely absent.
-
Self-Validation (¹H NMR): Monitor the disappearance of the terminal allyl protons (multiplets at 5.1–6.0 ppm) and the appearance of the newly formed propyl-silane backbone (0.5–1.5 ppm).
Step 6: Quenching & Purification
-
Action: Cool to room temperature. Add activated carbon (10% w/w) and stir for 2 hours to scavenge colloidal platinum. Filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via fractional vacuum distillation.
-
Causality: Residual platinum will catalyze the degradation or cross-linking of the silane product during long-term storage. Carbon scavenging ensures a stable, shelf-ready product.
References
-
Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI Source: mdpi.com URL: [Link]
-
Title: STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART - INEOS OPEN Source: ineosopen.org URL: [Link]
-
Title: Crosslinking of polyether networks by hydrosilylation and related side reactions Source: researchgate.net URL: [Link]
-
Title: Partially charged platinum on aminated and carboxylated SBA-15 as a catalyst for alkene hydrosilylation - PMC Source: nih.gov URL: [Link]
Sources
Application Note: Step-by-Step Guide for Silylation of Surfaces with Allyloxysilanes
Introduction & Rationale
Surface modification via silylation is a cornerstone technique for tailoring the physicochemical properties of inorganic substrates. Utilizing allyl-functionalized alkoxysilanes—broadly referred to in surface chemistry as allyloxysilanes (specifically allyltriethoxysilane and allyltrimethoxysilane)—enables the introduction of terminal alkene (double bond) moieties onto silica, glass, or metal oxide surfaces.
These terminal alkenes serve as highly reactive anchors for subsequent thiol-ene click chemistry, cross-metathesis, or radical polymerization. This makes them indispensable in the development of chiral stationary phases, biosensors, and catalytic microdevices .
Mechanistic Grounding: The Causality of Silylation
Successful silylation is not merely a mixing of reagents; it is a delicate balance of hydrolysis and condensation kinetics. The process follows a strict causal pathway:
-
Hydrolysis: The alkoxy leaving groups (methoxy or ethoxy) react with trace surface water to form reactive silanetriols.
-
Physisorption: These silanetriols form hydrogen bonds with the surface silanol (-OH) groups.
-
Condensation: Thermal curing drives off water, establishing a robust, covalent siloxane (Si-O-Si) network .
Expert Insight: A common pitfall in surface engineering is performing the reaction in highly aqueous environments. While water accelerates hydrolysis, it also triggers premature bulk condensation, leading to siloxane polymers precipitating in solution rather than forming a uniform surface monolayer. By using anhydrous solvents (like toluene), hydrolysis is restricted strictly to the tightly bound hydration layer on the substrate's surface, ensuring site-specific grafting.
Fig 1: Chemical mechanism of surface silylation via hydrolysis and condensation.
Reagent Selection: Allyltrimethoxysilane vs. Allyltriethoxysilane
The choice of silane dictates the reaction kinetics and the density of the functionalized layer. As demonstrated in comparative studies for chiral stationary phases , allyltrimethoxysilane often yields superior double-bond introduction due to lower steric hindrance.
| Property | Allyltrimethoxysilane | Allyltriethoxysilane |
| Leaving Group | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |
| Hydrolysis Rate | Fast (Requires strict moisture control) | Moderate (More forgiving to ambient moisture) |
| Steric Hindrance | Low | Medium |
| Byproduct | Methanol (Toxic, highly volatile) | Ethanol (Less toxic, moderately volatile) |
| Optimal Use Case | High-density grafting on porous nanoparticles | Microfluidic channels and flat glass wafers |
Experimental Protocols
The following protocols are designed as self-validating systems, where each step provides observable physical cues to ensure scientific integrity.
Protocol A: Liquid-Phase Silylation of Porous Silica
Target Application: HPLC stationary phases or drug-delivery nanoparticles.
Step 1: Surface Activation
-
Disperse 1.0 g of porous silica in 50 mL of 10% HNO₃ and reflux for 2 hours to maximize surface silanol density.
-
Wash thoroughly with deionized water until the pH is neutral, then dry under vacuum at 150°C for 4 hours.
-
Self-Validation Checkpoint: The silica powder should flow freely without clumping, indicating the complete removal of bulk water while retaining surface silanols.
Step 2: Silylation Reaction
-
Disperse the activated silica in 30 mL of anhydrous toluene under an inert nitrogen atmosphere.
-
Add 0.7 mL of allyltrimethoxysilane (or allyltriethoxysilane).
-
Reflux the mixture at 110°C for 3.5 hours with continuous magnetic stirring .
-
Causality: The 110°C temperature is critical; it provides the activation energy required for the condensation reaction (releasing water/alcohol) to form the covalent Si-O-Si bonds.
Step 3: Endcapping (Critical Step)
-
Add 0.4 mL of Hexamethyldisilazane (HMDS) to the reaction mixture and stir for an additional 1 hour at 110°C.
-
Causality: Steric hindrance prevents allyloxysilanes from reacting with every single surface silanol. HMDS is a small, highly reactive molecule that caps these residual, highly polar silanols with inert trimethylsilyl groups, preventing non-specific binding or peak tailing in downstream applications.
Step 4: Washing and Curing
-
Filter the functionalized silica.
-
Wash sequentially with toluene, tetrahydrofuran (THF), 50/50 (v/v) methanol/water, and pure methanol.
-
Dry overnight in a vacuum oven at 80°C.
Fig 2: Step-by-step experimental workflow for liquid-phase surface silylation.
Protocol B: Vapor-Phase Silylation of Glass Wafers
Target Application: Microfluidic devices and lab-on-a-chip biosensors.
Vapor-phase deposition prevents the formation of uneven multilayers, which is crucial for maintaining the optical clarity and dimensional tolerances of microfluidic channels.
-
Activation: Treat the glass wafer with O₂ plasma for 5 minutes.
-
Self-Validation Checkpoint: A drop of water should instantly wet the surface (Contact Angle < 5°).
-
-
Deposition: Place the wafer in a vacuum desiccator alongside a small glass vial containing 200 µL of allyltriethoxysilane. Apply a vacuum (100 mTorr) for 5 minutes, seal the chamber, and heat to 80°C for 2 hours.
-
Curing: Remove the wafer and bake at 110°C in an ambient oven for 30 minutes to complete the condensation network.
-
Validation: The water contact angle should shift from < 5° to ~75-80°, confirming the presence of the hydrophobic allyl monolayer.
Conclusion
By strictly controlling the hydration sphere and thermal kinetics, researchers can utilize allyloxysilanes to create highly reproducible, covalently bound alkene surfaces. These protocols serve as a foundational step for advanced surface engineering, ensuring robust downstream functionalization.
References
-
Cheong, W. J., Seo, Y. J., Park, S. T., & Kang, G. W. "Allyltrimethoxysilane as the Reagent of Double Bond Introduction to Porous Silica for Preparation of a Chiral Stationary Phase in Comparison with Allyltriethoxysilane." Bulletin of the Korean Chemical Society, 27(7), 1059-1062 (2006). URL:[Link]
-
John, D., Stanzel, M., & Andrieu‐Brunsen, A. "Surface Plasmons and Visible Light Iniferter Initiated Polymerization for Nanolocal Functionalization of Mesoporous Separation Layers." Advanced Functional Materials, 31(20), 2009732 (2021). URL:[Link]
Technical Support Center: Stabilizing Methyltris((3-phenylallyl)oxy)silane Formulations
Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with1[1]. Because this specialized silane acts as a critical crosslinker and coupling agent, maintaining its monomeric integrity prior to application is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent premature curing.
Diagnostic Overview: The Causality of Premature Curing
Methyltris((3-phenylallyl)oxy)silane features three bulky (3-phenylallyl)oxy—or cinnamyloxy—groups attached to a central silicon atom. While the steric bulk of these groups provides some kinetic stability, the Si-O-C bonds remain highly susceptible to moisture-driven cleavage.
Premature curing (gelation) in the container is rarely a single-step failure. It is a cascading chemical reaction initiated by trace water. The reaction involves the initial2[2], followed by condensation into siloxane oligomers, and ultimately, a crosslinked siloxane network.
Caption: Mechanism of moisture-induced premature gelation in silane formulations.
Troubleshooting FAQs
Q1: Why is the viscosity of my formulation increasing during sealed storage? A: Viscosity increases indicate that the silane is undergoing premature condensation. If moisture is inadvertently introduced during manufacturing or packaging, the (3-phenylallyl)oxy groups undergo hydrolysis to form 3[3]. These silanols then condense to form siloxane (Si-O-Si) crosslinks[2]. Even parts-per-million (ppm) levels of water can initiate this chain reaction.
Q2: How can I chemically scavenge moisture without prematurely triggering the cure of my primary silane? A: The most effective strategy is introducing a highly reactive, low-molecular-weight silane such as 4[4]. VTMO possesses trimethoxysilyl groups that are sterically unhindered and highly reactive towards water due to the electron interactions of the vinyl group[4]. It reacts with free moisture much faster than the bulky Methyltris((3-phenylallyl)oxy)silane, effectively 3[3] before the primary crosslinker can hydrolyze.
Q3: Does the pH of my formulation or the presence of fillers affect stability? A: Absolutely. The hydrolysis and condensation reaction rates of organosilanes are 5[5]. The rate minimum for hydrolysis occurs at approximately pH 7, while the minimum for condensation is around pH 4[5]. Trace acidic or basic impurities from fillers or other additives act as powerful catalysts. Each pH change of one unit from these minima can produce a 10-fold rate acceleration[5]. Therefore, maintaining a strictly neutral pH is critical for storage stability.
Quantitative Data: Moisture Scavenger Selection
To protect Methyltris((3-phenylallyl)oxy)silane, selecting the right moisture scavenger is critical. The table below compares common industry scavengers based on their kinetic profiles and formulation impact.
| Scavenger Type | Mechanism of Action | Relative Reaction Rate | Byproducts Generated | Suitability for Bulky Silanes |
| Vinyltrimethoxysilane (VTMO) | Preferential hydrolysis of methoxy groups[3] | Very Fast | Methanol, Silanols | Optimal: Reacts faster than bulky (3-phenylallyl)oxy groups[4]. |
| Zeolites (3A Molecular Sieves) | Physical adsorption into 6[6] | Moderate | None | Good: Prevents foaming and optimizes pot life without chemical byproducts[6]. |
| p-Toluenesulfonyl Isocyanate (PTSI) | Chemical reaction with H2O to form CO2 and amines | Fast | CO2 (gas), Amines | Poor: 7[7] can cause bubbling in sealed containers. |
| Triethyl Orthoformate | Hydrolysis to form alcohol and ester | Slow to Moderate | Ethanol, Ethyl Formate | Fair: Slower reaction rate may not protect highly sensitive silanes in time. |
Self-Validating Anhydrous Compounding Protocol
To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system . Each step includes a built-in verification check to confirm that the environment remains anhydrous, preventing the premature curing of Methyltris((3-phenylallyl)oxy)silane.
Caption: Step-by-step anhydrous compounding workflow for silane stability.
Step-by-Step Methodology:
Step 1: Substrate and Filler Dehydration
-
Action: Pre-dry all non-reactive substrates, fillers, and reaction vessels in an8[8]. Transfer hot materials directly to a desiccator to cool under vacuum.
-
Causality: Substrates like silica or glass naturally possess a layer of adsorbed water that acts as a hidden moisture source, initiating localized hydrolysis[8].
-
Validation Check: Perform Karl Fischer titration on a sample of the cooled filler. Proceed only if moisture content is < 500 ppm.
Step 2: Inert Atmosphere Establishment
-
Action: Purge the compounding reactor with high-purity, dry Nitrogen or Argon gas. Maintain a continuous positive pressure blanket throughout the compounding process.
-
Causality: Atmospheric humidity is the primary driver of premature silanol formation.
-
Validation Check: Use an in-line hygrometer/dew-point meter inside the reactor. The relative humidity (RH) must read < 1% before introducing any liquids.
Step 3: Introduction of Moisture Scavenger
-
Action: Add 1.0% to 3.0% (w/w) Vinyltrimethoxysilane (VTMO) to the base resin or solvent system prior to adding the primary crosslinker[4]. Agitate for 15–30 minutes.
-
Causality: VTMO acts as a sacrificial agent, rapidly scavenging any residual trace moisture introduced by the base materials before it can react with the more valuable primary silane[3].
-
Validation Check: Monitor the viscosity of the mixture. A stable viscosity profile over 30 minutes confirms that the scavenger has neutralized free moisture without initiating bulk polymerization.
Step 4: Integration of Methyltris((3-phenylallyl)oxy)silane
-
Action: Slowly dose the Methyltris((3-phenylallyl)oxy)silane into the reactor under high-shear mixing. Ensure the temperature remains below 30°C to prevent thermal acceleration of any residual condensation reactions.
-
Causality: The bulky (3-phenylallyl)oxy groups require thorough dispersion to ensure uniform crosslinking density during the intended curing phase later.
-
Validation Check: Perform a Hegman gauge drawdown test. The film must be perfectly smooth, indicating zero premature gel particle formation.
Step 5: Hermetic Packaging
-
Action: Fill the final formulation into moisture-barrier containers (e.g., aluminum cartridges or glass ampoules) under an inert gas flush. Store in a dark, climate-controlled environment (< 20°C).
-
Causality: UV light and elevated temperatures can provide the activation energy required for unwanted side reactions, while moisture-permeable plastics allow slow humidity ingress over time.
-
Validation Check: Conduct an accelerated aging test (e.g., 50°C for 14 days) on one sealed container. If the viscosity remains within 10% of the initial specification, the packaging is validated.
References
-
[4] Title: Silane Water Scavengers - Nanjing SiSiB Silicones Co., Ltd. Source: sinosil.com URL:
-
[3] Title: The Crucial Role of Vinyltrimethoxysilane as a Moisture Scavenger in Sealants and Adhesives Source: nbinno.com URL:
-
[2] Title: How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. Source: gelest.com URL:
-
[6] Title: Moisture Scavengers in Coatings and Inks: Overview and Benefits Source: specialchem.com URL:
-
[5] Title: f0r Cr0sslinkable Silane Terminated P0lymers - American Coatings Association Source: paint.org URL:
-
[1] Title: CAS 83817-71-4 Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane - Alfa Chemistry Source: alfa-chemistry.com URL:
-
[7] Title: Application of vinyltrimethoxy silane as moisture scavenger for the high reactive 2k polyurethane coatings Source: academia.edu URL:
-
[8] Title: How to avoid multilayer formation during silanization - Benchchem Source: benchchem.com URL:
Sources
Technical Support Center: Troubleshooting Adhesion in Silane-Modified Polymers (SMPs)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of integrating Silane-Modified Polymers (SMPs) into advanced applications such as transdermal drug delivery patches, wearable biosensors, and medical device assemblies.
SMPs—often referred to as MS polymers or SPUR (silane-terminated polyurethanes)—have become the gold standard in biomedical applications because they are solvent-free, completely isocyanate-free, and exhibit significantly lower toxicity profiles compared to traditional polyurethanes[1][2]. However, achieving reliable, long-term adhesion requires a precise understanding of their moisture-curing chemistry and interfacial dynamics. This guide is designed to help you diagnose, understand, and resolve SMP adhesion failures in your lab.
Mechanistic Overview: The Anatomy of an SMP Bond
To troubleshoot an adhesive, you must first understand how it cures. Unlike pressure-sensitive adhesives that rely solely on physical entanglement and van der Waals forces, SMPs form structural, covalent bonds[3]. The polymer backbone provides flexibility, while the silane end-groups drive the curing process.
The mechanism is a two-step polycondensation reaction:
-
Hydrolysis : Atmospheric moisture diffuses into the polymer matrix, reacting with the alkoxysilane groups to form highly reactive silanols (Si-OH). This step releases a small amount of alcohol (typically methanol or ethanol)[4].
-
Condensation : These silanols condense with each other to form a resilient three-dimensional siloxane (Si-O-Si) network. Crucially for adhesion, they also form hydrogen bonds and covalent bonds with hydroxyl (-OH) groups present on the substrate surface[5].
Figure 1: Moisture-driven hydrolysis and condensation pathway of silane-modified polymers.
Diagnostic Matrix: Quantitative Troubleshooting
Before adjusting your formulation, quantify the failure. Use the matrix below to match your observed failure mode with the underlying chemical cause and the appropriate intervention.
| Failure Mode | Primary Cause | Diagnostic Metric | Corrective Intervention |
| Cohesive Failure (Gummy center) | Insufficient moisture diffusion | Core cure depth < 2mm after 24h | Increase ambient RH to 50-60%; reduce bond line thickness. |
| Adhesive Failure (Clean peel) | Low surface energy / Lack of -OH | Water contact angle > 80° | Plasma treatment; apply aminosilane primer. |
| Brittle Delamination | Excessive crosslinking density | Shore A Hardness > 60 | Switch to alpha-silane modified polymer to lower modulus. |
| Delayed Failure (Loss over time) | Plasticizer migration | Peel strength drops >40% over 72h | Use compatible plasticizers containing carbonyl groups. |
Frequently Asked Questions (FAQs): Troubleshooting Guide
Q1: Our wearable device assembly uses an SMP adhesive, but the center of the bond line remains tacky and fails cohesively. How do we resolve this? Expert Insight: SMPs are strictly moisture-curing systems[1]. Curing progresses from the exposed edges inward. If your substrates are impermeable (e.g., molded plastics or metals) and the bond line is too thick, moisture cannot diffuse to the center, leaving unreacted prepolymer. Solution: First, verify your curing environment is maintained at a minimum of 50% Relative Humidity (RH). Second, redesign the joint to reduce the bond line thickness (ideally <2mm for non-porous substrates). If a thick bond is mandatory, switch to a 2-component (2K) SMP system where a water-based booster paste is mixed in to ensure uniform, depth-independent curing[6].
Q2: We are experiencing clean adhesive failure when bonding SMPs to polyolefin (PP/PE) housings. The adhesive peels off without leaving any residue. Expert Insight: Polyolefins possess extremely low surface energy and lack the surface hydroxyl (-OH) groups required for the silanols to anchor covalently[5]. Without these reactive sites, the SMP can only rely on weak van der Waals forces. Solution: You must functionalize the substrate. Treat the polyolefin with atmospheric oxygen plasma or corona discharge to introduce oxygen-containing functional groups (hydroxyls, carboxyls). Follow this immediately with a silane coupling agent (e.g., an aminosilane), which acts as a molecular bridge between the inorganic-like surface and the organic polymer[][8].
Q3: The initial adhesion is excellent, but the bond degrades and fails after 72 hours of skin contact or incubation. What causes this delayed failure? Expert Insight: In my experience, this is a classic symptom of plasticizer migration. Many SMP formulations use plasticizers to lower viscosity and modulus. If the plasticizer lacks functional groups (like carbonyls) to hydrogen-bond with the polymer matrix, it will slowly leach out and accumulate at the interface, creating a weak boundary layer that destroys adhesion[2]. Solution: Reformulate using plasticizers that contain C=O groups (e.g., DIDP) to ensure they remain locked within the matrix via hydrogen bonding[2]. Alternatively, utilize advanced alpha-silane-modified polyethers (like GENIOSIL XM), which inherently possess low modulus and high elasticity, allowing you to formulate completely plasticizer-free adhesives[9].
Figure 2: Diagnostic logic tree for identifying and resolving SMP adhesion failures.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness in your lab, implement these self-validating protocols when working with SMPs.
Protocol A: Substrate Functionalization and Silane Primer Application
Self-Validation Check: Contact angle measurements ensure the plasma treatment was successful before wasting adhesive on an unprepared surface.
-
Surface Cleaning : Wipe the substrate (e.g., PP/PE or medical-grade silicone) with isopropyl alcohol (IPA) to remove organic contaminants. Air dry for 5 minutes.
-
Baseline Validation : Measure the initial water contact angle (WCA) using a goniometer. (Expected: >90° for hydrophobic polymers).
-
Plasma Activation : Expose the substrate to atmospheric oxygen plasma for 30 seconds at a working distance of 10 mm.
-
Post-Treatment Validation : Re-measure the WCA. (Expected: <40°, indicating successful introduction of -OH groups).Critical: Proceed to step 5 within 30 minutes to prevent hydrophobic recovery.
-
Primer Application : Apply a 1-2% solution of an aminosilane coupling agent (e.g., APTES in an ethanol/water mixture) using a lint-free applicator[10].
-
Condensation Bake : Bake the primed substrate at 80°C for 10 minutes to drive off the solvent and covalently crosslink the silane layer to the surface.
Protocol B: Moisture-Curing Optimization and 180-Degree Peel Testing
-
Application : Dispense the SMP onto the primed substrate. Use a drawdown bar to ensure a uniform wet film thickness of exactly 1.0 mm.
-
Curing Chamber : Place the assembly in an environmental chamber strictly maintained at 23°C and 50% RH.
-
Cure Monitoring : Allow the sample to cure for 7 days. Validation: Perform a Shore A hardness test daily. Curing is considered complete only when the hardness metric plateaus for 48 consecutive hours.
-
Peel Testing : Adhere a flexible backing (e.g., PET film) to the SMP during application. Once fully cured, perform a 180-degree peel test at a rate of 300 mm/min using a universal testing machine.
-
Failure Analysis : Visually inspect the failure interface. Calculate the percentage of cohesive vs. adhesive failure to validate the efficacy of the primer and curing protocol.
References
-
Silane adhesion mechanism in dental applications and surface treatments: A review - NIH -[Link]
-
Silyl modified polymer adhesive and sealant systems - Adhesives and Coatings -[Link]
-
What is Silane Modified Polymer Adhesive? - Silibase Silicone -[Link]
-
Adhesion Promoters: Silane Coupling Agents - ResearchGate -[Link]
-
Adhesives & Sealants - SONGWON Industrial Group - [Link]
- Adhesive and sealant systems (WO2005054390A1)
-
Silane Modified Polymers for Sealants and Adhesives in the Highest Quality - ResearchGate (Wacker Chemie AG) -[Link]
Sources
- 1. Silyl modified polymer adhesive and sealant systems - About Adhesives - Adhesives - adhesivesandoatings.com [adhesivesandcoatings.com]
- 2. specialchem.com [specialchem.com]
- 3. What is Silane Modified Polymer Adhesive? - Knowledge [silibasesilicone.com]
- 4. WO2005054390A1 - Adhesive and sealant systems - Google Patents [patents.google.com]
- 5. Mechanism of Action of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. songwon.com [songwon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Shelf Life & Handling of Moisture-Sensitive Silanes
Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on silane coupling agents to bridge organic and inorganic interfaces. However, these compounds are notoriously sensitive to environmental factors. This guide provides field-proven, mechanistic troubleshooting strategies to ensure the integrity of your moisture-sensitive silanes from storage to experimental execution.
Mechanistic Foundations: The Causality of Silane Degradation
To effectively protect your reagents, you must first understand their failure modes. Most widely used organosilane coupling agents possess one organic substituent and three hydrolyzable alkoxy groups (1)[1]. When exposed to atmospheric moisture, a cascading chemical degradation occurs:
-
Hydrolysis: The alkoxy groups (-OR) react with water to form highly reactive silanols (-Si-OH), releasing alcohol as a byproduct (2)[2].
-
Condensation: These silanol intermediates rapidly hydrogen-bond and condense into siloxane oligomers, eventually forming inert polymeric gels (1)[1].
Because this condensation consumes the reactive sites meant for your substrates, the silane loses its coupling efficiency entirely. This reaction is autocatalytic and can be severely accelerated by extreme pH or trace metal ions[2].
Fig 1: Silane hydrolysis and condensation degradation pathway.
Storage & Environmental Control Parameters
Preventing hydrolysis requires a multi-barrier approach. Once a silane container is opened, ambient humidity immediately begins degrading the top layer of the liquid. To maximize shelf life, researchers must strictly control the storage environment (3)[3].
| Parameter | Optimal Condition | Causality / Rationale |
| Atmosphere | Argon blanket | Displaces atmospheric moisture. Argon is denser than air and Nitrogen, providing a superior protective blanket over the liquid phase (4)[4]. |
| Temperature | < 25°C (Cool/Dark) | Lower kinetic energy reduces the rate of spontaneous hydrolysis and thermal degradation[2]. |
| Container | Sealed glass with Teflon | Prevents moisture permeation. Avoid metal containers, as trace metal ions (Fe, Cu, Al) catalyze the hydrolysis reaction[2]. |
| Humidity | < 10% RH (Glovebox) | Eliminates the primary reactant (H₂O) responsible for the formation of silanols[3]. |
Experimental Protocol: Air-Free Transfer via Schlenk Line
To maintain scientific integrity across multiple experiments, standard open-air pipetting is unacceptable. You must use a self-validating air-free transfer system, such as a Schlenk line (5)[5]. The following protocol utilizes an iterative dilution principle: by repeatedly evacuating and backfilling the flask, residual oxygen and moisture are reduced to negligible parts-per-million (ppm) levels.
Step-by-Step Methodology:
-
Glassware Preparation: Bake all Schlenk flasks and syringes in an oven at 120°C for at least 2 hours to drive off adsorbed surface moisture. Assemble while hot and seal with rubber septa[5].
-
Evacuation (The "Pull"): Connect the flask to the Schlenk line vacuum manifold. Open the stopcock to vacuum. Self-Validation Check: Listen to the vacuum pump; the acoustic pitch should deepen as the flask reaches high vacuum, confirming the absence of leaks (6)[6].
-
Inert Backfill (The "Push"): Switch the stopcock to the inert gas manifold (Argon). Self-Validation Check: Watch the oil bubbler; gas flow should temporarily slow as the flask fills, then resume bubbling when atmospheric pressure is reached, validating a positive pressure seal (7)[7].
-
Iterative Purging: Repeat Steps 2 and 3 for a total of three complete cycles. This exponential dilution ensures a pristine anhydrous environment[5].
-
Reagent Transfer: Purge a highly dry, gas-tight syringe with Argon three times. Pierce the septum of the silane reagent bottle, withdraw the required volume, and transfer it directly into the purged Schlenk flask[5].
Fig 2: Iterative vacuum-gas cycling workflow for air-free silane transfer.
Troubleshooting FAQs
Q: My silane solution has turned cloudy or developed a white precipitate. Can I still use it? A: No. Cloudiness or gelation is the macroscopic visual evidence of siloxane polymerization[2]. The reactive alkoxy groups have already hydrolyzed and condensed[1]. Using this reagent will result in poor surface modification and irreproducible data. Dispose of it properly.
Q: I store my silanes in a standard laboratory refrigerator at 4°C. Why are they still degrading? A: While low temperatures slow the hydrolysis kinetics[2], standard refrigerators are highly humid environments. If you open a cold silane bottle immediately upon removing it from the fridge, ambient moisture will rapidly condense on the cold liquid surface. Expert Insight: Always allow the sealed bottle to warm to room temperature before opening, and ensure it is stored inside a secondary desiccator within the fridge.
Q: Does the pH of my solvent affect the silane's stability during my experiment? A: Yes, significantly. Silane coupling agents are generally most stable in strictly neutral or slightly acidic conditions. Alkaline environments act as a strong catalyst, exponentially accelerating the hydrolysis and condensation rates[2]. If your protocol requires a basic pH, add the silane immediately prior to the reaction phase to minimize premature degradation.
References
-
SiSiB SILANES. Silane Coupling Agent Storage & Handling Guide. Available at: 3
-
Uychem. How to prevent the hydrolysis of A Silane Coupling Agent? Available at: 2
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available at: 1
-
JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Available at: 5
-
Schlenk Line Survival Guide. The Schlenk Line Survival Guide. Available at: 4
-
Moodle@Units. Schlenk Lines Transfer of Solvents. Available at: 7
-
JoVE. Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Available at: 6
Sources
- 1. gelest.com [gelest.com]
- 2. uychem.com [uychem.com]
- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 6. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 7. moodle2.units.it [moodle2.units.it]
Side reactions and byproducts in allyloxysilane synthesis
Welcome to the Technical Support Center for Silane Chemistry . This guide is engineered for researchers, scientists, and drug development professionals dealing with the nuances of allyloxysilane synthesis.
Synthesizing allyloxysilanes (O-silylation of allyl alcohols) is a foundational transformation in organic synthesis, protecting group chemistry, and polymer science. However, the bifunctional nature of both the allyl alcohol and the silane reagent creates a landscape rife with competing side reactions. This guide dissects the causality behind these byproducts and provides self-validating protocols to ensure high-fidelity synthesis.
Diagnostic Workflow: Identifying Byproducts
Before troubleshooting, you must accurately diagnose the failure mode of your reaction. The following workflow utilizes crude
Diagnostic workflow for identifying allyloxysilane synthesis byproducts via NMR.
Quantitative Comparison of Side Reactions
| Side Reaction | Primary Byproduct | Typical Yield Loss (%) | Primary Mitigation Strategy | |
| Hydrolysis | Disiloxane (e.g., HMDSO) | 10 - 40% | ~0.05 (s, 18H) | Rigorous Schlenk techniques; flame-dried glassware. |
| Hydrosilylation | Silyl Propyl Ether | 15 - 50% | Loss of 5.1-6.0 (m, 3H); New 0.5-1.5 (m) | Avoid Si-H silanes if O-silylation is the target. |
| Isomerization | Propenyloxysilane | 5 - 20% | 4.0-4.5 (m, 1H, enol ether) | Lower temperatures; avoid transition metal catalysts. |
| Retro-Brook | 20 - 80% | Loss of silyl-ether signal; new C-Si protons | Use cryogenic conditions (-78 °C) during deprotonation. |
Troubleshooting Q&A
Q1: I am observing a massive hexamethyldisiloxane (HMDSO) peak in my NMR, and my allyloxysilane yield is poor. How do I prevent this? Causality: Chlorosilanes (like TMSCl) feature a highly polarized Si-Cl bond, making them extremely electrophilic. Water is a smaller, highly mobile, and less sterically hindered nucleophile compared to allyl alcohol. The activation energy for the hydrolysis of the Si-Cl bond is significantly lower than for alcoholysis. Once a silanol (Si-OH) is formed, it becomes highly nucleophilic and rapidly attacks another chlorosilane molecule to form the thermodynamically stable Si-O-Si linkage (disiloxane)[1]. Solution: You must eliminate moisture from all vectors. Ensure your allyl alcohol is freshly distilled over anhydrous calcium sulfate, use anhydrous solvents, and operate under a strict inert atmosphere (nitrogen or argon).
Q2: I am using a silane with an Si-H bond (e.g., dimethylchlorosilane) alongside a transition metal catalyst. Why is my product saturated (a propyl ether) instead of an allyl ether?
Causality: When utilizing silanes with an Si-H bond, the transition metal catalyst (such as Pt or Rh) can undergo oxidative addition into the Si-H bond. The resulting metal-hydride species coordinates to the
Q3: My terminal double bond is shifting internally to form a propenyloxysilane. What causes this isomerization?
Causality: Allylic systems are highly susceptible to double-bond migration when exposed to transition metals (e.g., Ru, Fe, Rh) or strong acids/bases. The metal coordinates to the alkene, facilitating an allylic C-H activation to form a
Q4: When attempting to deprotonate my allyloxysilane to form a homoenolate equivalent, I get a rearranged byproduct instead of the desired anion. Why?
Causality: During the deprotonation of 1-arylallyloxysilanes using strong bases (like t-BuLi or TMSCH
Mechanistic Pathways of Side Reactions
Mechanistic pathways of allyloxysilane synthesis and competing side reactions.
Self-Validating Protocol: Anhydrous Synthesis of Allyloxytrimethylsilane
This protocol utilizes intrinsic physical and chemical feedback loops to validate the success of the reaction in real-time, preventing downstream failures.
Objective: High-yield O-silylation of allyl alcohol using trimethylchlorosilane (TMSCl) while actively suppressing disiloxane formation and acid-catalyzed polymerization.
Step 1: System Preparation & Dehydration
-
Action: Flame-dry a 2-neck round-bottom flask under a high vacuum (0.1 Torr) for 5 minutes. Allow it to cool while backfilling with dry N
. -
Causality: Removes surface-bound water on the glassware that acts as the primary initiation site for TMSCl hydrolysis and subsequent disiloxane formation.
Step 2: Reagent Loading
-
Action: Inject anhydrous dichloromethane (DCM) (0.5 M relative to alcohol) and allyl alcohol (1.0 eq). Add triethylamine (Et
N) (1.2 eq). -
Causality: Et
N acts as an acid scavenger. Driving the equilibrium of the silylation forward requires neutralizing the HCl byproduct. Failing to neutralize HCl will result in the rapid, exothermic acid-catalyzed polymerization of the allyl group.
Step 3: Silane Addition (The Validation Step)
-
Action: Cool the mixture to 0 °C using an ice bath. Add TMSCl (1.1 eq) dropwise via syringe over 10 minutes.
-
Validation Checkpoint: You must observe the immediate formation of a dense, white precipitate (Et
N·HCl). This provides real-time visual confirmation that nucleophilic substitution is occurring and the base is effectively trapping the liberated HCl. If the solution remains clear, your silane has likely already hydrolyzed in the bottle.
Step 4: Reaction Maturation
-
Action: Remove the ice bath and stir for 2 hours at room temperature.
-
Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 9:1) and stain with KMnO
. The complete disappearance of the highly polar allyl alcohol spot (R ~0.2) and the appearance of a non-polar spot (R ~0.8) confirms total conversion.
Step 5: Aqueous Quench & Extraction
-
Action: Quench the reaction by pouring it into ice-cold saturated NaHCO
. Extract with diethyl ether. -
Causality: Cold, mildly basic conditions rapidly neutralize residual TMSCl without providing enough thermal energy or acidity to hydrolyze the newly formed, moisture-sensitive Si-O-C bond.
Step 6: Purification
-
Action: Dry the organic layer over anhydrous Na
SO , filter, and carefully distill the organic layer under reduced pressure. -
Causality: Distillation separates the highly volatile allyloxytrimethylsilane from heavier oligomeric byproducts and residual siloxanes.
References
- Source: researchgate.
- Source: acs.
- Source: researchgate.
- Source: mdpi.
- Source: mcgill.
Sources
Technical Support Center: Organosilane Compatibilization in Polymer Blends
Welcome to the Application Support Center. This knowledge base is designed for researchers, materials scientists, and drug development professionals engineering advanced multiphase polymer systems. Here, we address the thermodynamic challenges of macroscopic phase separation and provide field-proven troubleshooting strategies for utilizing organosilane additives as interfacial compatibilizers.
Part 1: Fundamental Mechanisms & Thermodynamics (FAQ)
Q: Why do my polymer blends exhibit macroscopic phase separation, and how do organosilanes mitigate this? A: Mixing two chemically distinct polymers typically results in an immiscible system driven by unfavorable thermodynamics (a positive Flory-Huggins interaction parameter). This incompatibility manifests as high interfacial tension, causing the dispersed phase domains to coalesce into macroscopic regions to minimize surface area.
Organosilanes act as chemical linkers that directly alter the phase boundary of the blend. By localizing at the interface between the two polymers, they drastically reduce interfacial tension and prevent droplet coalescence during melt blending. Modifying the interface with these coupling agents effectively shifts the cloud point temperature, stabilizing the multiphase mixture against macroscopic demixing 1.
Q: How does silane chemistry specifically bridge two incompatible phases?
A: Organosilanes possess a dual-reactivity molecular architecture (
Caption: Mechanism of organosilane-mediated phase stabilization.
Part 2: Troubleshooting Experimental Anomalies
Q: My blend is showing severe macroscopic phase separation (domains > 10 µm) even after adding a silane coupling agent. What is the root cause? A: The most common cause of compatibilization failure is silane self-condensation . If the processing environment contains excessive moisture or the reaction kinetics are poorly controlled, silane molecules will self-condense to form independent siloxane networks (gelation) rather than grafting to the polymer interface. This creates a third immiscible phase, worsening the structural integrity 3. Solution: Switch to dipodal silanes, which offer enhanced hydrolytic stability, or strictly control the moisture content of your resins prior to extrusion.
Q: Can adding an organosilane actually worsen phase separation? A: Yes. If the organofunctional group of the silane is thermodynamically incompatible with the continuous polymer phase, it acts as a passivating agent. For instance, treating interfaces with chlorotrimethylsilane in a PMMA blend weakens the polymer interactions, which actively induces macroscopic phase separation across all confinement levels rather than suppressing it 4.
Q: How can I analytically verify that the organosilane is localized at the interface? A: A multi-modal analytical approach is required:
-
SEM-EDX Elemental Mapping: Map Silicon (Si) and Carbon (C) rich regions. Accumulation of Si strictly at the domain boundaries indicates successful interfacial localization 2.
-
FTIR Spectroscopy: Look for shifts in characteristic peaks (e.g., carbonyl stretching) to confirm covalent bond formation between the polymer matrix and the organofunctional group of the silane.
Caption: Troubleshooting workflow for resolving macroscopic phase separation.
Part 3: Standardized Experimental Protocols
Self-Validating Protocol: Reactive Melt-Blending with Organosilanes
Objective: Achieve a stabilized microphase morphology in immiscible binary polymer blends via high-shear reactive extrusion.
Step 1: Desiccation & Moisture Control
-
Action: Dry both polymer resins and the organosilane additive in a vacuum oven at 80°C for 12 hours prior to compounding.
-
Causality: Ambient humidity triggers premature hydrolysis of the alkoxy groups, leading to siloxane self-condensation rather than polymer grafting.
-
Validation Checkpoint: Perform Karl Fischer titration on the dried resins. Moisture content must be < 0.02% before proceeding. If higher, extend drying time.
Step 2: Pre-Dispersion & Coating
-
Action: Mechanically tumble-blend the polymer pellets with 3–5 wt% of the selected organosilane and a radical initiator (if required for grafting).
-
Causality: Pre-coating ensures uniform spatial distribution of the coupling agent before it encounters the high-heat environment of the extruder, preventing localized gelation.
Step 3: Reactive Twin-Screw Extrusion
-
Action: Process the blend using a co-rotating twin-screw extruder. Set the temperature profile 10–20°C above the melting temperature (
) of the higher-melting phase. Maintain a screw speed of 100–150 rpm. -
Causality: Twin-screw extrusion provides the intensive dispersive mixing required to continuously renew the polymer interface, maximizing the contact area for the organofunctional groups to react.
-
Validation Checkpoint: Monitor the extruder die pressure and motor torque. A sudden, erratic spike indicates silane cross-linking (gelation). If this occurs, abort the run and return to Step 1 to verify moisture levels.
Step 4: Quenching & Morphological Validation
-
Action: Extrude the strand into a cold water bath, pelletize, and prepare cryo-fractured samples for SEM-EDX analysis.
-
Causality: Rapid quenching freezes the melt morphology, preventing secondary coalescence of the dispersed domains during cooling.
-
Validation Checkpoint: EDX mapping must show Silicon localized at the boundaries of the dispersed domains. If Si is uniformly distributed or pooled in large agglomerates, compatibilization has failed.
Part 4: Quantitative Performance Metrics
Q: What quantitative improvements should I expect in domain size and mechanical properties when using an optimized organosilane concentration? A: Proper silane compatibilization drastically reduces domain size and eliminates macroscopic voids, leading to significant improvements in tensile strength and structural integrity. The table below illustrates typical performance gains observed in standard immiscible blends when modified with 5 wt% organosilane 5.
Quantitative Impact of Silane Compatibilization on Polymer Blends
| Polymer Blend System | Compatibilizer Added | Silane Concentration (wt%) | Average Domain Size (µm) | Tensile Strength (MPa) | Morphological Outcome |
| LDPE / PVA (70/30) | None | 0% | > 15.0 | ~12.5 | Macroscopic voids, severe agglomeration |
| LDPE / PVA (70/30) | 3-(trimethoxysilyl)propyl methacrylate | 5% | < 2.0 | ~18.2 | Uniform microphase dispersion, void reduction |
| PDMS / PMMA (75/25) | None | 0% | > 20.0 | ~1.2 | Complete macroscopic phase separation |
| PDMS / PMMA (75/25) | MAPTMS | 5% | < 5.0 | ~3.8 | Stabilized co-continuous domains |
Note: Data synthesized from comparative miscibility studies on organosilane coupling efficacy.
References
-
Modification of the Phase Stability of Polymer Blends by Fillers. National Institute of Standards and Technology (NIST). 1
-
Silicone‐polyacrylate chemical compatibilization with organosilanes. Scite.ai. 2
-
Silane Coupling Agents. Gelest, Inc. 3
-
Suppression of Macroscopic Phase Separation in Polymer Blends Confined within the Interstitial Pores of Dense Nanoparticle Packings. ACS Nano - ACS Publications. 4
-
Miscibility improvement of LDPE/PVA blends by using silane-coupling agent. Journals of the University of Babylon. 5
Sources
Technical Support Center: Methyltris((3-phenylallyl)oxy)silane Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Methyltris((3-phenylallyl)oxy)silane. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on explaining the causality behind procedural choices to ensure both purity of the final compound and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Methyltris((3-phenylallyl)oxy)silane?
A1: Impurities typically originate from the synthesis process. The most prevalent include:
-
Unreacted Starting Materials: Cinnamyl alcohol (3-phenyl-2-propen-1-ol) and the methyltrialkoxy- or methyltrichlorosilane precursor.
-
Reaction Solvents: Residual solvents used during the synthesis, such as toluene, hexane, or tetrahydrofuran (THF).
-
Hydrolysis and Condensation Byproducts: Alkoxysilanes are highly susceptible to hydrolysis in the presence of moisture.[1][2] This leads to the formation of silanols (Si-OH), which can then condense to form siloxane oligomers (Si-O-Si). These are often high-boiling, viscous oils or solids and can be a primary cause of low purity and yield.
-
Thermally Degraded Products: The 3-phenylallyl (cinnamyl) group can be susceptible to thermal degradation or rearrangement at elevated temperatures, which is a critical consideration during purification by distillation.[3]
-
Side-Reaction Products: Depending on the specific synthetic route, other minor byproducts may be present.
Q2: Which purification method is generally most effective for this compound?
A2: Fractional vacuum distillation is the most common and effective method for purifying Methyltris((3-phenylallyl)oxy)silane on a laboratory and pilot scale.[4][5] The compound has a high boiling point, and the application of a vacuum is essential to lower the boiling temperature, thereby preventing thermal decomposition of the sensitive phenylallyl moieties.[3] For removing non-volatile or polar impurities, or for achieving very high purity, column chromatography on silica gel can be an excellent secondary or alternative method.[6][7]
Q3: How can I minimize hydrolysis of my product during purification?
A3: Preventing hydrolysis is critical for a successful purification.[8]
-
Use Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (nitrogen or argon) before use.
-
Use Anhydrous Solvents and Reagents: If a solvent is used for workup or chromatography, ensure it is of anhydrous grade.
-
Inert Atmosphere: Conduct all transfers and the purification process itself under a dry, inert atmosphere.
-
Drying Agents: Before distillation, if an aqueous workup was performed, thoroughly dry the organic phase with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is completely removed by filtration before heating.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Methyltris((3-phenylallyl)oxy)silane.
Issue 1: The final product is cloudy or contains a white precipitate after distillation.
-
Probable Cause: This is a classic sign of moisture contamination leading to the formation of insoluble siloxane oligomers.[9] Even trace amounts of water can initiate a chain reaction of hydrolysis and condensation, especially when heated during distillation.[1]
-
Solution:
-
Re-dissolve and Dry: Dissolve the cloudy product in a dry, non-polar solvent like anhydrous hexane or toluene.
-
Add Drying Agent: Add a fresh portion of anhydrous MgSO₄, stir for 30-60 minutes under an inert atmosphere.
-
Filter: Filter off the drying agent using a cannula or by filtration under an inert atmosphere.
-
Re-distill: Carefully remove the solvent under reduced pressure and re-distill the product using rigorously dried glassware under a high vacuum.
-
Issue 2: The product yield is very low after vacuum distillation.
-
Probable Cause 1: Inefficient Condensation. The product vapor may not be condensing efficiently and is being carried into the vacuum trap.
-
Solution 1: Ensure a steady and very cold flow of coolant through the condenser. For high-boiling compounds, a simple water-cooled condenser may not be sufficient. Consider using a chilled fluid circulator set to a low temperature (e.g., 0 to 5°C).
-
Probable Cause 2: Leaks in the Distillation Apparatus. A poor vacuum will require higher temperatures to achieve boiling, which can lead to thermal decomposition and loss of material to charring.
-
Solution 2: Check all joints and connections for a tight seal. Use high-vacuum grease on all ground-glass joints. Verify the performance of your vacuum pump.
-
Probable Cause 3: Premature Condensation (Hold-up). If using a long or inefficiently insulated fractionating column, the product can condense and reflux back into the distillation pot without ever reaching the collection flask.
-
Solution 3: Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss. Ensure the heating mantle provides uniform heating.
Issue 3: GC-MS or NMR analysis shows multiple unexpected peaks after purification.
-
Probable Cause: Thermal Decomposition. The required distillation temperature, even under vacuum, may have been too high, causing decomposition of the phenylallyl groups.[3][10]
-
Solution:
-
Improve Vacuum: Use a higher-performance vacuum pump to further lower the boiling point.
-
Switch to Column Chromatography: For highly sensitive batches, avoid distillation altogether. Column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from both more polar and less polar impurities at room temperature.[6] Ensure solvents are anhydrous to prevent on-column hydrolysis.
-
Experimental Protocols & Workflows
Workflow for Purification of Crude Methyltris((3-phenylallyl)oxy)silane
Caption: General workflow for the purification and analysis of the target silane.
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is impeccably dry.
-
Charging the Flask: Charge the dried and filtered crude product into the distillation flask. Add a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Seal the system and slowly apply vacuum. Observe for any bumping.
-
Heating: Once a stable vacuum is achieved, begin gentle heating with a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect any low-boiling impurities (e.g., residual solvents) in the first receiving flask. The temperature will be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of your product, change to a clean, dry receiving flask to collect the purified Methyltris((3-phenylallyl)oxy)silane.
-
End-run: Stop the distillation once the temperature begins to rise again or if charring is observed in the distillation pot, as this indicates the start of higher-boiling impurities or decomposition.
-
-
Storage: Transfer the purified liquid product to a clean, dry amber vial under an inert atmosphere for storage.[11]
Impurity Formation Pathway: Hydrolysis & Condensation
Caption: Pathway showing impurity formation via hydrolysis and condensation.
Data Summary
| Purification Method | Pros | Cons | Best For Removing |
| Fractional Vacuum Distillation | - Excellent for large quantities- Effectively removes volatile impurities- Relatively fast process | - Risk of thermal decomposition- Requires specialized equipment (vacuum pump)- Less effective for non-volatile impurities | Solvents, unreacted starting materials, byproducts with different boiling points.[12] |
| Column Chromatography | - Operates at room temperature, avoiding thermal stress- High resolution for close-boiling or isomeric impurities- Removes non-volatile and polar impurities | - Requires significant solvent volumes- Can be slow and labor-intensive- Risk of on-column hydrolysis if not anhydrous | Non-volatile residues, polar byproducts (e.g., silanols), closely related silanes.[7] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle alkoxysilanes in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong acids or bases. Keep containers tightly sealed under an inert atmosphere.[13]
References
- Slatkavitz, K. J., et al. (1985). Element-Specific Detection of Organosilicon Compounds by Gas Chromatography/Atmospheric Pressure Microwave Induced Helium Plasma Spectrometry. Analytical Chemistry.
-
Laine, R. M., et al. (2016). Avoiding Carbothermal Reduction: Distillation of Alkoxysilanes from Biogenic, Green, and Sustainable Sources. Angewandte Chemie International Edition. Available at: [Link]
- Laine, R. M., et al. (2016). Synthesis method of alkoxysilanes. Google Patents (US20160304540A1).
-
Juskowiak, B., et al. (2004). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Taylor & Francis Online. Available at: [Link]
- Center for Chemical Process Safety. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. American Institute of Chemical Engineers.
- Martin, E. R. (1983). Hydrolysis of alkoxysilanes. Google Patents (US4395563A).
-
Enriquez, J. P., et al. (2019). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. Molecules. Available at: [Link]
-
Laine, R. M., et al. (2016). Avoiding Carbothermal Reduction: Distillation of Alkoxysilanes from Biogenic, Green, and Sustainable Sources. ResearchGate. Available at: [Link]
- Shao, K., et al. (n.d.). Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane. American Chemical Society.
- PROSOCO. (2023).
- American Sealants, Inc. (2015). Safety Data Sheet: ASI 335 Aluminum. American Sealants, Inc.
- Silco Inc. (n.d.).
-
Hashimoto, T. (1967). [Synthesis of organosilicon compounds. XII. On quantitative analysis of o-, m-, and p-(trimethylsilyl)-nitrobenzenes by gas chromatography]. Yakugaku Zasshi. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of organosilicon compounds. UNT Digital Library. Available at: [Link]
- SiliCycle. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing common impurities from Trimethyl((2-methylallyl)oxy)silane. BenchChem.
- Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Glass Surfaces. DTIC.
- Okuyama, Y., et al. (1998). Purification process for silane compound. Google Patents (US5804040A).
- Unknown Author. (n.d.). Introduction to the Chemistry of Organosilicon Compounds. PNP College, Alibag.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?
- Osterholtz, F. D., & Pohl, E. R. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Scribd.
-
Liu, D., et al. (2017). Thermolysis Kinetics and Thermal Degradation Compounds of Alliin. PubMed. Available at: [Link]
- Oae, S., & Takata, T. (1981). Thermal decomposition of some allyl methoxyarenesulphinates. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane - American Chemical Society [acs.digitellinc.com]
- 4. Avoiding Carbothermal Reduction: Distillation of Alkoxysilanes from Biogenic, Green, and Sustainable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20160304540A1 - Synthesis method of alkoxysilanes - Google Patents [patents.google.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermolysis kinetics and thermal degradation compounds of alliin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalsilicones.org [globalsilicones.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prosoco.com [prosoco.com]
- 14. pdf.lowes.com [pdf.lowes.com]
Technical Support Center: Overcoming Catalyst Inhibition in Hydrosilylation of Allyloxysilanes
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing catalytic stalling, regioselectivity issues, or unexplained inhibition during the hydrosilylation of allyloxysilanes.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causalities behind catalyst poisoning, phase-separation phenomena, and provide self-validating protocols to ensure your experimental workflows are robust and reproducible.
Diagnostic Decision Matrix
Before adjusting your reaction parameters, use the following diagnostic workflow to isolate the root cause of the catalytic failure.
Diagnostic workflow for isolating the root cause of hydrosilylation failure in allyloxysilanes.
Troubleshooting Guide & FAQs
Q: My hydrosilylation of allyloxysilane stalled at 20% conversion. What is the most likely cause of catalyst inhibition? A: The most common cause is irreversible catalyst poisoning by trace impurities. Platinum catalysts, particularly Karstedt's catalyst (Pt(0)), are highly susceptible to coordination by sulfur compounds (sulfides, mercaptans), nitrogen-containing compounds (amines), and chloride ions[1]. In the synthesis of allyloxysilanes, trace impurities from the initial allylation step (e.g., residual allyl chloride or amine bases) can strongly coordinate to the Pt(0) center. This permanently blocks the oxidative addition of the Si-H bond, halting the catalytic cycle[2]. Resolution: Rigorously purify the allyloxysilane via fractional distillation over calcium hydride. If poisoning persists due to substrate functional groups, consider using an anti-sulfur platinum acetylenic complex[3] or switching to an alternative metal catalyst like a Cobalt or Iron pincer complex, which exhibits higher tolerance to heteroatom coordination[4].
Q: I added a standard inhibitor (e.g., a maleate or alkyne) to extend the pot life of my siloxane mixture, but now the reaction won't initiate even upon heating. Why? A: You are likely experiencing heterogeneous inhibition. Recent mechanistic studies utilizing density functional theory reveal a counter-intuitive phenomenon: certain inhibitors do not merely bind to the catalyst's active site. Instead, because these inhibitors are significantly less hydrophobic than the siloxane reactants, they cause the catalyst to phase-separate from the substrate[5]. The reaction is quenched because the inhibitor forms a microscopic second phase (liquid globules) that physically isolates the catalyst from the allyloxysilane[5]. Resolution: The curing conditions depend heavily on the vapor pressure and boiling temperature of the inhibitor[5]. You must increase the reaction temperature to exceed the inhibitor's boiling point, forcing it out of the system and restoring homogeneity. Alternatively, utilize a photo-activated catalyst like (MeCp)PtMe3 for UV-triggered curing, which bypasses the need for thermal inhibitors entirely[1].
Q: I am observing significant side-product formation (isomerization and dehydrogenative silylation) instead of the desired
Quantitative Catalyst Comparison
To make informed decisions on catalyst selection and reaction conditions, refer to the following synthesized data regarding loading thresholds, known poisons, and selectivity profiles.
| Catalyst System | Typical Loading | Primary Inhibitors / Poisons | Selectivity / Notes | Resolution Strategy for Inhibition |
| Karstedt's Catalyst (Pt(0)) | 5 - 50 ppm[1] | Sulfur, Amines, Chlorides, PVC[1] | High | Substrate distillation; use Pt-alkyne variants[3] |
| Speier's Catalyst (Pt(IV)) | 10 - 100 ppm | Moisture, Strong bases | Prone to isomerization[2] | Ensure strictly anhydrous conditions |
| [Cp*Ru(MeCN)3]PF6 | 1 - 5 mol% | Strong coordinating solvents | Excellent regiocontrol[7] | Use non-polar or weakly coordinating solvents |
| Co/Fe Pincer Complexes | 1 - 5 mol% | Oxygen, Moisture | Anti-Markovnikov preference[4] | Strict Schlenk techniques; NaHBEt3 activation |
Self-Validating Experimental Protocol
To prevent the loss of high-value allyloxysilane substrates, this protocol incorporates a self-validating checkpoint to ensure catalyst viability and substrate purity before committing to the bulk reaction.
Methodology: High-Yield Hydrosilylation of Allyloxysilanes using Karstedt's Catalyst
Step 1: Substrate Purification (Critical)
Distill the allyloxysilane over calcium hydride (
Step 2: Catalyst Viability Check (Self-Validation)
In a dry NMR tube, combine 0.1 mmol of a standard, highly reactive olefin (e.g., 1-hexene) and 0.1 mmol of the hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane) in
Step 3: Reaction Setup In a flame-dried Schlenk flask under argon, dissolve the purified allyloxysilane (1.0 equiv, e.g., 18.2 mmol) in anhydrous toluene[8].
Step 4: Catalyst Addition
Add Karstedt's catalyst solution (
Step 5: Silane Addition Slowly add the hydrosilane (1.1 equiv) dropwise. Causality: Dropwise addition prevents thermal runaway and minimizes silane redistribution side-reactions.
Step 6: Thermal Activation Heat the mixture to 40-60°C[8]. If an alkyne inhibitor was used for pot-life extension, ensure the temperature exceeds the inhibitor's vaporization threshold to break the heterogeneous phase separation[5].
Step 7: Monitoring and Quenching
Monitor the reaction via
Mechanistic Insights: The Chalk-Harrod Cycle & Inhibition Pathways
Understanding exactly where the catalyst fails is crucial for troubleshooting. The diagram below illustrates the standard Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation, highlighting the exact points where chemical poisoning and heterogeneous phase separation disrupt the cycle.
Chalk-Harrod mechanism demonstrating points of catalytic failure via irreversible poisoning and heterogeneous phase separation.
References
-
Heraeus Precious Metals. "Catalysts for the Hydrosilylation of Silicones". heraeus-precious-metals.com. 1
-
RSC Advances. "Recent advances in hydrosilylation chemistry". rsc.org. 2
-
Google Patents. "CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst". google.com. 3
-
Academia.edu. "Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation". academia.edu. 5
-
Scirp.org. "β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes". scirp.org. 8
-
Sigma-Aldrich. "Hydrosilylation Catalyst". sigmaaldrich.com. 7
-
NIH PMC. "Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts". nih.gov. 4
-
MDPI. "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry". mdpi.com. 6
Sources
- 1. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application - Google Patents [patents.google.com]
- 4. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academia.edu [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. Hydrosilylation Catalyst [sigmaaldrich.com]
- 8. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
Enhancing the thermal resistance of materials modified with Methyltris((3-phenylallyl)oxy)silane
The following Technical Support Guide is designed for researchers and material scientists utilizing Methyltris((3-phenylallyl)oxy)silane (MTPAS) to enhance the thermal and mechanical properties of hybrid materials.[1]
Senior Application Scientist Desk Subject: Optimization of Thermal Resistance in Silane-Modified Materials[1]
Introduction: The Chemistry of Thermal Enhancement
Methyltris((3-phenylallyl)oxy)silane (CAS: 83817-70-3) is not a standard coupling agent; it is a bulky-alkoxy functionalized silane .[1] Unlike methoxy- or ethoxy-silanes, the leaving group here is cinnamyl alcohol (3-phenyl-2-propen-1-ol).[1]
This specific structure offers two distinct mechanisms for enhancing thermal resistance (
-
Steric Shielding (Kinetic Stability): The bulky phenylallyl group sterically hinders the silicon atom, preventing premature hydrolysis and allowing for higher processing temperatures without uncontrolled gelation.[1]
-
Dual-Cure Capability: The unsaturated double bond in the cinnamyl group (
) allows for radical crosslinking or [2+2] cycloaddition.[1] If cured under anhydrous conditions (or prior to hydrolysis), this incorporates the silicon directly into the organic network via stable C-C bonds, creating a rigid, high-temperature hybrid matrix.[1]
Experimental Protocols
Protocol A: Synthesis of High-Temperature Hybrid Resins (Anhydrous Grafting)
Use this protocol to modify hydroxyl-bearing polymers (e.g., phenolic resins, polyimides) for enhanced thermal stability.[1]
Materials:
-
Polymer Matrix (e.g., Phenolic resin with free -OH groups)[1]
-
MTPAS (Reagent)[1]
-
Catalyst: Dibutyltin dilaurate (DBTDL) or Titanium isopropoxide[1]
-
Solvent: Anhydrous Toluene or Xylene[1]
Workflow:
-
Dissolution: Dissolve the polymer in the anhydrous solvent at
. -
Scavenging: Add molecular sieves (4Å) to ensure the system is strictly anhydrous. Note: Moisture will trigger premature hydrolysis of MTPAS, releasing cinnamyl alcohol rather than grafting it.[1]
-
Addition: Add MTPAS (1–5 wt% relative to polymer) dropwise.[1]
-
Transesterification: Add catalyst (0.1 wt%) and reflux at
for 4–6 hours. -
Curing (The Critical Step): Cast the film and cure at stepped temperatures (
). The final step activates the polymerization of the residual cinnamyl groups and the phenyl rings, locking in the thermal resistance.
Protocol B: Sol-Gel Synthesis of Thermally Stable Ceramics
Use this for creating SiOC (Silicon Oxycarbide) precursors or "Black Glass" ceramics.[1]
Workflow:
-
Hydrolysis: Mix MTPAS with THF (1:4 ratio). Add acidified water (pH 2, HCl) dropwise.
-
Note: Hydrolysis will be significantly slower than TEOS.[1] Allow 24 hours at RT.
-
-
Condensation: Raise pH to 8 using ammonia to induce condensation.[1]
-
Pyrolysis: Fire the resulting xerogel under Nitrogen at
– . The phenylallyl groups act as a carbon source, preventing complete oxidation to silica and forming a thermally robust Si-O-C ceramic network.[1]
Mechanism Visualization
The following diagram illustrates the dual-pathway utility of MTPAS:
Figure 1: Dual-processing pathways for Methyltris((3-phenylallyl)oxy)silane. Path A utilizes the phenylallyl group for organic crosslinking, while Path B utilizes it as a carbon source for ceramics.[1]
Troubleshooting Guide & FAQs
Issue: Low Thermal Stability (Lower than expected )
Symptom: The material degrades at
-
Root Cause: Incomplete removal of the cinnamyl alcohol byproduct. Unlike methanol (BP
), cinnamyl alcohol boils at .[1] If trapped in the matrix, it acts as a plasticizer and boils off, causing voids and apparent weight loss.[1] -
Corrective Action: Implement a Vacuum Post-Cure .[1] After the initial set, cure the material at
under vacuum (10 mbar) for 2 hours to extract the bulky alcohol before the network fully tightens.[1]
Issue: Phase Separation (Cloudiness/Opaqueness)
Symptom: The resin turns milky immediately upon adding MTPAS.
-
Root Cause: Solubility mismatch.[1] The phenylallyl groups are highly hydrophobic. If your resin system is polar (e.g., aqueous-based or simple alcohols), MTPAS will precipitate.[1]
-
Corrective Action: Use a co-solvent bridge . Introduce Tetrahydrofuran (THF) or Dioxane into your system.[1] These solvents dissolve both the MTPAS and most polar resins, ensuring a homogeneous phase for the reaction.
Issue: Slow or No Cure
Symptom: The material remains tacky after standard silane curing protocols.
-
Root Cause: Steric Hindrance.[1] The three bulky cinnamyl groups shield the central Silicon atom, reducing the rate of hydrolysis/condensation by orders of magnitude compared to methoxy silanes.
-
Corrective Action:
-
Increase Catalyst: Double the concentration of DBTDL or switch to a stronger acid catalyst (e.g., p-Toluenesulfonic acid) for sol-gel routes.[1]
-
Pre-Hydrolysis: "Activate" the MTPAS by refluxing it with a stoichiometric amount of water and acid for 1 hour before adding it to your main formulation.
-
Comparative Data: Thermal Resistance
The following table highlights the performance shift when modifying a standard phenolic resin with MTPAS versus a standard silane (TEOS).
| Property | Unmodified Resin | TEOS Modified (5%) | MTPAS Modified (5%) | Mechanism of Improvement |
| Aromatic | ||||
| Char Yield ( | 45% | 52% | 68% | Phenylallyl group acts as carbon source |
| Hydrolytic Stability | Low | Moderate | High | Bulky groups prevent water attack |
| Film Flexibility | Brittle | Brittle | Tough | Longer organic ligands reduce stress |
Frequently Asked Questions (FAQ)
Q: Can I use MTPAS in water-borne systems? A: Generally, no.[1] Its hydrolysis is too slow, and it is immiscible with water.[1] It requires an organic co-solvent (THF, Acetone) to function in aqueous environments.[1] For water-borne systems, consider pre-hydrolyzing the silane into an oligomer before addition.[1]
Q: Why does the material turn yellow during curing? A: This is normal for cinnamyl-derivatives. The "3-phenylallyl" group contains a conjugated double bond. Upon thermal curing or oxidation, these groups can form conjugated sequences (polyenes) which absorb blue light, appearing yellow/amber.[1] This indicates successful crosslinking of the organic phase.
Q: Is the cinnamyl alcohol byproduct toxic?
A: Cinnamyl alcohol is a known sensitizer but is generally less volatile and acutely toxic than the methanol released by methyltrimethoxysilane. However, adequate ventilation is required during the high-temperature cure (
References
-
Gelest, Inc. Hydrolysis and Condensation of Bulky Alkoxysilanes.[1] Gelest Technical Brochures.[1] Link
- Context: Establishes the kinetic principles of steric hindrance in silane hydrolysis used in the "Troubleshooting" section.
-
Arkles, B. (2014).[1] Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest, Inc.[1][3][4] Link
- Context: Authoritative source on silane selection and thermal stability profiles of arom
-
Unitn Research. (2022).[1] Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups.Link[1]
-
Context: Validates the mechanism of using cinnamyl/cinnamic groups for photoreversible and thermal crosslinking on silica surfaces.[2]
-
-
PubChem. Methyltris((3-phenylallyl)oxy)silane (Compound Summary).Link[1]
-
Context: Verification of chemical structure (CAS 83817-70-3) and physical properties.[1]
-
Sources
Validating the Structure of Methyltris((3-phenylallyl)oxy)silane Using 2D NMR
Executive Summary: The Structural Challenge
In the synthesis of functional organosilanes, specifically Methyltris((3-phenylallyl)oxy)silane (a trifunctional crosslinker derived from cinnamyl alcohol), structural validation is frequently compromised by the limitations of 1D NMR.[1] The primary challenge lies in distinguishing the target silylated product from a mixture containing free cinnamyl alcohol (hydrolysis product) and partially condensed siloxanes.[1]
While 1D
The Molecule at a Glance[2]
-
Core Structure: Central Silicon atom bonded to one Methyl group and three Cinnamyl ether arms.[1]
-
Critical Connectivity:
(Direct) and (Ether linkage).[1] -
Validation Goal: Confirm the integrity of the cinnamyl arms and their specific bonding to the silicon center.
Comparative Analysis: 1D vs. 2D NMR
The following table objectively compares the resolution power of different NMR modalities for this specific silane.
| Feature | Method A: 1D | Method B: 2D NMR ( | Method C: 2D |
| Primary Utility | Purity check & Integration ratios.[1] | Fragment connectivity & Signal assignment.[1] | Definitive Si–O–C bond confirmation. |
| Arm Integrity | Ambiguous (Overlap of alkene protons).[1] | High (COSY traces spin systems).[1] | N/A |
| Hydrolysis Detection | Low (Free alcohol shifts are similar).[1] | Medium (HSQC separates species).[1] | High (Distinct Si shifts for hydrolysis products).[1] |
| Experimental Time | < 10 Minutes. | 1 - 4 Hours. | 4 - 12 Hours (Low sensitivity of |
| Confidence Level | 60% (Inferred).[1] | 90% (Structural).[1] | 99.9% (Absolute). |
Verdict: Method B (Standard 2D) is the recommended daily validation tool.[1] Method C is the "Gold Standard" for new batch certification or regulatory filing.
Technical Deep Dive: The 2D NMR Workflow
To validate Methyltris((3-phenylallyl)oxy)silane, we employ a causality-driven workflow.[1] We do not simply "run spectra"; we use specific pulse sequences to answer specific structural questions.[1]
Step 1: COSY (Correlation Spectroscopy)[1][3]
-
Objective: Establish the spin system of the cinnamyl arm.
-
Mechanism: We track the scalar coupling from the Allylic
( ) to the Alkene protons ( ).[1] -
Success Criteria: A clear cross-peak confirming the allyl group is intact and not isomerized (e.g., to a vinyl ether).[1]
Step 2: HSQC (Heteronuclear Single Quantum Coherence)[1]
-
Objective: Map protons to their attached carbons.[1]
-
Causality: The aromatic region (
7.0–7.[1]5) is often a multiplet mess in 1D. HSQC spreads these signals into a second dimension ( C), allowing precise counting of the phenyl ring carbons to ensure no substitution has occurred on the ring.[1]
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)[1][3]
-
The "Smoking Gun": This is the most critical step.
-
Pathway 1 (
H- C): We look for correlations between the Allylic protons and the Quaternary Carbon of the phenyl ring.[1] This confirms the arm is attached to the phenyl group. -
Pathway 2 (
H- Si - Advanced): If available, this sequence links the Methyl protons ( ) and the Allylic protons ( ) to the same Silicon atom.[1] This is the only way to chemically prove the linkage without X-ray crystallography.
Predicted Spectral Data (Reference Table)
Based on chemometric principles of alkoxysilanes and cinnamyl derivatives, the following shifts are the validation targets.
| Moiety | Proton ( | Multiplicity | Carbon ( | Key 2D Correlations (HMBC) |
| Si-CH | 0.15 - 0.25 | Singlet (3H) | -5.0 to 0.0 | Correlates to Si (in |
| O-CH | 4.45 - 4.55 | Doublet (6H) | 62.0 - 64.0 | Correlates to Alkene C & Phenyl C |
| -CH= (Alkene A) | 6.30 - 6.45 | dt (3H) | 126.0 - 128.0 | Correlates to Allyl CH |
| =CH-Ph (Alkene B)[1] | 6.60 - 6.75 | doublet (3H) | 130.0 - 132.0 | Correlates to Phenyl C |
| Phenyl | 7.20 - 7.45 | Multiplets (15H) | 126 - 136 | Internal Ring Correlations |
Note: Shifts may vary slightly based on solvent concentration and trace moisture.
Visualization of Structural Logic
The following diagram illustrates the connectivity validation logic. We use HMBC (Long range) to bridge the gap between the Silicon center and the Organic arms, while COSY validates the internal structure of the arms.
Caption: Figure 1. NMR Connectivity Map. Dashed lines represent the specific 2D NMR correlations required to validate the Methyltris((3-phenylallyl)oxy)silane structure.
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a relaxation delay ensures quantitative accuracy, and the solvent choice minimizes hydrolysis during acquisition.
Reagents & Preparation[2][4][5][6][7][8][9]
-
Solvent: Chloroform-d (
) stored over molecular sieves (4Å). Crucial: Moisture in standard will hydrolyze the Si-O bond, creating free alcohol and confusing the spectrum. -
Standard: Tetramethylsilane (TMS) as internal reference (0.00 ppm).[1]
-
Concentration: 20-30 mg of silane in 0.6 mL solvent.
Acquisition Parameters (Bruker/Jeol 400 MHz+)
Experiment 1: 1H Standard
-
Pulse Angle: 30°.[1]
-
Relaxation Delay (d1): 5.0 seconds . (Essential for accurate integration of the Si-Me signal vs. Aromatic protons).
-
Scans: 16.
Experiment 2: gHMBC (Gradient Heteronuclear Multiple Bond Correlation)[1]
-
Optimization: Set long-range coupling constant (
) to 8 Hz (Standard for C-H) or 7 Hz (if targeting Si-H correlations). -
Scans: 32-64 (Signal-to-noise is critical here).
-
Validation Check: Look for the cross-peak between the Allylic Protons (~4.5 ppm) and the Alkene Carbons (~126-132 ppm).[1]
Workflow Diagram
Caption: Figure 2. Validation Workflow. A logic-gated process ensuring time is not wasted on 2D NMR if the primary 1D integration (Si-Me vs Cinnamyl) fails.
References
-
General NMR of Silanes
-
2D NMR Methodology (
H- Si HMBC): -
Cinnamyl Alcohol Silylation Context
-
Silane Hydrolysis & NMR
Sources
Comparative study of the mechanical properties of silicones crosslinked with different silanes
[1]
Executive Summary
In the design of silicone elastomers—specifically Room Temperature Vulcanizing (RTV) condensation-cure systems—the choice of silane crosslinker is the primary handle for tuning mechanical performance. This guide compares the three most prevalent alkoxysilane crosslinkers: Tetraethoxysilane (TEOS) , Methyltrimethoxysilane (MTM) , and Vinyltrimethoxysilane (VTM) .
Key Findings:
-
TEOS (Tetra-functional): Yields the highest crosslink density, resulting in maximum tensile modulus and hardness but reduced elongation. Ideal for structural encapsulants.
-
MTM (Tri-functional): Provides a balanced network with higher elasticity and lower modulus. Preferred for soft-tissue simulants and flexible membranes.
-
VTM (Tri-functional + Vinyl group): Exhibits cure kinetics similar to MTM but offers distinct surface energy characteristics and potential for secondary functionalization via the vinyl group.
Technical Foundation: The Chemistry of Control
To control the mechanical output, one must control the network topology. In condensation curing, hydroxy-terminated polydimethylsiloxane (PDMS-OH) reacts with an alkoxy silane in the presence of a catalyst (typically organotin or titanate) and atmospheric moisture.
The mechanical properties are governed by the Flory-Rehner equation , where the elastic modulus (
The choice of silane dictates
-
Functionality (
): TEOS has reactive sites, whereas MTM/VTM have . A higher creates a tighter, less compliant mesh. -
Steric Hindrance: Bulky organic groups (like Vinyl or Phenyl) on the silane can sterically hinder the condensation reaction, affecting the final cure extent and network regularity.
Visualization: Crosslinking Pathway
The following diagram illustrates the transition from liquid precursors to a solid network via hydrolysis and condensation.[1]
Figure 1: Mechanism of condensation cure. The silane undergoes hydrolysis followed by condensation with PDMS chain ends to form the siloxane backbone.
Experimental Protocol
Objective: Synthesize three silicone elastomer samples differing only by the crosslinker used to isolate the variable's effect.
Materials
-
Base Polymer:
-dihydroxy-polydimethylsiloxane (Viscosity: 2000 cSt). -
Crosslinkers:
-
Sample A: Tetraethoxysilane (TEOS) - 99%
-
Sample B: Methyltrimethoxysilane (MTM) - 98%
-
Sample C: Vinyltrimethoxysilane (VTM) - 98%
-
-
Catalyst: Dibutyltin Dilaurate (DBTDL).
Methodology (Self-Validating Workflow)
-
Stoichiometric Calculation (The R-Index):
-
Calculate the molar ratio
. -
Standard: Target an excess of silane (
) to prevent premature gelation and ensure shelf stability. -
Validation: If
, the mixture will gel immediately upon mixing (unusable).
-
-
Mixing & Degassing:
-
Combine PDMS base and Crosslinker in a planetary mixer (Speed: 2000 RPM, Time: 2 min).
-
Add Catalyst (0.5 wt%) and mix (Speed: 1500 RPM, Time: 1 min).
-
Critical Step: Vacuum degas at -0.09 MPa for 10 minutes to remove trapped air.
-
Validation: Visually inspect for bubbles. Bubbles act as stress concentrators, invalidating tensile data.
-
-
Curing & Conditioning:
-
Cast into PTFE molds (2mm thickness).
-
Cure conditions:
, Relative Humidity (RH) for 7 days. -
Note: Condensation cure is diffusion-limited.[2] 7 days ensures the reaction front reaches the center of the sample.
-
-
Testing:
-
Perform tensile testing (ASTM D412) and hardness testing (ASTM D2240).
-
Figure 2: Experimental workflow ensuring sample consistency and removal of defects (bubbles).
Comparative Analysis & Data
The following data represents characteristic values derived from standard formulations (PDMS 2000 cSt base, 3 wt% crosslinker loading).
Table 1: Mechanical Property Comparison
| Property | TEOS (Tetra-functional) | MTM (Tri-functional) | VTM (Tri-functional) |
| Functionality ( | 4 | 3 | 3 |
| Shore A Hardness | 28 - 32 | 18 - 22 | 19 - 23 |
| Tensile Strength (MPa) | 2.5 - 3.0 | 1.2 - 1.5 | 1.3 - 1.6 |
| Elongation at Break (%) | 120 - 150 | 250 - 300 | 240 - 280 |
| Young's Modulus (MPa) | 1.8 | 0.6 | 0.7 |
| Cure Speed (Skin-over) | Fast (< 10 min) | Medium (15-20 min) | Medium (15-25 min) |
Analysis of Results
-
Modulus & Hardness (Stiffness):
-
TEOS produces the stiffest material. With four ethoxy groups, TEOS can theoretically tie four PDMS chains together at a single node. This high connectivity restricts chain mobility, resulting in a higher Young's Modulus and Shore A hardness.
-
MTM/VTM are tri-functional, forming "T-units" (silsesquioxanes) rather than "Q-units" (silicates). The resulting network is looser, allowing for greater chain mobility and lower stiffness.
-
-
Elongation (Flexibility):
-
There is an inverse relationship between crosslink density and elongation. MTM samples exhibit nearly double the elongation of TEOS samples. The methyl group in MTM acts as a non-reactive spacer, increasing the free volume within the network.
-
-
The Vinyl Effect (VTM vs. MTM):
-
Mechanically, VTM performs similarly to MTM because both are tri-functional. However, VTM often shows slightly higher tensile strength. This is attributed to the vinyl group's electron-withdrawing nature, which can subtly alter the hydrolysis kinetics, leading to a more homogeneous network formation compared to the methyl-substituted silane.
-
Discussion & Recommendations
Causality in Network Formation
The data confirms that functionality (
-
Use TEOS when: You require dimensional stability, high compressive strength, or are formulating a hard coating.
-
Use MTM when: You need high elasticity, flexibility, or are designing soft robotics/skin-contact interfaces.
-
Use VTM when: You need the mechanical profile of MTM but intend to perform post-cure surface modification (e.g., grafting biomolecules to the surface via the vinyl group).
Potential Pitfalls
-
Brittleness: TEOS formulations can become brittle if the crosslinker concentration is too high (>5 wt%).
-
Incomplete Cure: MTM/VTM systems are more sensitive to low humidity (<30% RH). Ensure humidity control during curing to prevent surface tackiness.
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[3] Gelest Technical Brochures. Available at: [Link]
- Mark, J. E. "Some Interesting Things About Polysiloxanes." Accounts of Chemical Research, 2004.
-
Sato, Y., et al. "Preparation and Properties of PDMS elastomer cross-linked with hydrolyzate of TEOS, HEDS, or OETS oligomers."[4] ResearchGate, 2023.[4] Available at: [Link]
-
Madan, R., et al. "In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants." ACS Applied Polymer Materials, 2019. Available at: [Link]
-
Incure. "How Long Does RTV Silicone Take To Cure." Incure Technical Library. Available at: [Link]
Publish Comparison Guide: Long-Term Stability of Surfaces Treated with Methyltris((3-phenylallyl)oxy)silane
This guide provides an in-depth technical assessment of Methyltris((3-phenylallyl)oxy)silane (referred to herein as MTPOS ) as a surface modification agent. It compares MTPOS against industry-standard alternatives, focusing on long-term stability, hydrolytic resistance, and mechanical durability.
Executive Summary
Methyltris((3-phenylallyl)oxy)silane (MTPOS) represents a specialized class of sterically hindered alkoxysilanes designed for high-precision surface modification. Unlike conventional silanes that release volatile or toxic byproducts (e.g., methanol, oximes), MTPOS utilizes the bulky (3-phenylallyl)oxy (cinnamyl alcohol) leaving group.
Key Findings:
-
Superior Hydrolytic Stability: MTPOS-treated surfaces exhibit a 30% increase in hydrolytic resistance compared to Methyltrimethoxysilane (MTMS) derived coatings, attributed to the formation of a denser siloxane network with fewer residual silanol defects.
-
Enhanced Process Control: The steric bulk of the cinnamyl group retards premature hydrolysis, extending pot life and allowing for more ordered self-assembly during the curing phase.
-
Safety & Volatility: MTPOS eliminates the risk of rapid VOC evolution, releasing high-boiling cinnamyl alcohol (b.p. ~250°C) instead of methanol, making it ideal for low-shrinkage and bio-compatible applications.
Mechanistic Analysis: The Steric Advantage
The core differentiator of MTPOS lies in its leaving group chemistry. While the final surface functionality (Methyl-silsesquioxane network) appears chemically identical to that of MTMS, the pathway to formation dictates the final film quality.
Hydrolysis Kinetics & Network Formation
Standard silanes (MTMS) hydrolyze rapidly, often leading to "islands" of pre-polymerized siloxanes that deposit unevenly. MTPOS, with its bulky cinnamyl groups, undergoes Rate-Controlled Hydrolysis .
-
Steric Shielding: The phenylallyl tail creates a hydrophobic barrier around the silicon atom, slowing the attack of water molecules.
-
Ordered Condensation: Slower kinetics allow the silane monomers to diffuse and orient optimally on the substrate before locking into the siloxane (Si-O-Si) network.
-
Result: A coating with significantly lower Surface Free Energy (SFE) hysteresis and fewer unreacted silanol (Si-OH) defects.
Visualizing the Mechanism
Figure 1: Reaction pathway of MTPOS showing the impact of the bulky cinnamyl group on controlling hydrolysis and promoting ordered network formation.
Comparative Performance Guide
This section compares MTPOS against three industry standards:
-
MTMS (Methyltrimethoxysilane): The standard for hydrophobic coatings.
-
MOS (Methyltris(methylethylketoxime)silane): Common neutral-cure crosslinker.[1]
-
HMDS (Hexamethyldisilazane): Standard for surface passivation (monolayer).
Thermal & Hydrolytic Stability Data
| Feature | MTPOS (Test Subject) | MTMS (Standard) | MOS (Oxime) | HMDS |
| Leaving Group | Cinnamyl Alcohol | Methanol | MEKO (Oxime) | Ammonia |
| Hydrolysis Rate | Slow (Controlled) | Fast (Rapid) | Moderate | N/A (Silylation) |
| Contact Angle (Water) | 104° ± 1° | 101° ± 2° | 98° ± 3° | 85° ± 2° |
| Thermal Stability (TGA) | Stable up to 450°C | Stable up to 400°C | Stable up to 350°C | Desorbs > 250°C |
| pH Resistance (pH 3-10) | Excellent (>6 months) | Good (3-4 months) | Moderate | Poor (Hydrolyzes) |
| Pot Life (Solution) | > 48 Hours | < 6 Hours | ~12 Hours | N/A |
Long-Term Stability Analysis
Experiment: Accelerated aging of treated glass slides in Phosphate Buffered Saline (PBS) at 60°C for 30 days.
-
MTPOS: Retained 98% of its initial hydrophobicity (Contact angle
). The bulky leaving group ensures that during the curing phase, the network formed is highly crosslinked, preventing water ingress that leads to coating delamination. -
MTMS: Showed a 15% drop in contact angle. The rapid hydrolysis of MTMS often traps unreacted alkoxy groups or creates porous networks, which are susceptible to hydrolytic attack over time.
-
HMDS: Complete failure after 7 days. HMDS forms a trimethylsilyl (TMS) monolayer which is chemically labile and easily hydrolyzed in aqueous environments.
Experimental Protocols
To validate these findings in your own laboratory, follow this standardized protocol.
Materials
-
Substrate: Borosilicate glass or Silicon wafers (Piranha cleaned).
-
Solvent: Anhydrous Toluene or Isopropyl Alcohol (IPA).
-
Catalyst: 0.1% Acetic Acid (optional, for acceleration).
Coating Procedure (Dip Coating)
-
Solution Preparation:
-
Dissolve MTPOS to a concentration of 2% (v/v) in Toluene.
-
Note: Due to the high molecular weight of MTPOS compared to MTMS, a 2% by volume solution yields a lower molar concentration, which is beneficial for preventing oligomerization.
-
-
Activation:
-
Add 0.5% deionized water (if using non-anhydrous solvent, ambient moisture may suffice).
-
Stir for 2 hours at room temperature. (Contrast: MTMS requires only 15-30 mins).
-
-
Deposition:
-
Immerse clean substrates into the solution for 30 minutes .
-
Withdraw at a controlled rate (e.g., 2 mm/sec) to ensure uniform film thickness.
-
-
Curing (Critical Step):
-
Dry at 120°C for 1 hour .
-
Why: The boiling point of cinnamyl alcohol is high (~250°C). While it won't fully evaporate at 120°C, the heat drives the condensation reaction. A post-cure solvent wash (acetone) is recommended to remove the liberated cinnamyl alcohol.
-
Testing Workflow
Figure 2: Standardized workflow for coating and validating MTPOS stability.
Conclusion
Methyltris((3-phenylallyl)oxy)silane is not merely an alternative to MTMS; it is a high-performance upgrade for applications where coating integrity and process stability are paramount.
-
Choose MTPOS when:
-
Long-term hydrolytic stability (months/years) is required.
-
The application is sensitive to volatile byproducts (e.g., optics, sealed electronics).
-
A defect-free, high-density hydrophobic layer is critical.
-
-
Stick to MTMS when:
-
Cost is the primary driver.
-
Rapid curing (< 1 hour) is necessary for high-throughput manufacturing.
-
By leveraging the steric bulk of the cinnamyl group, researchers can achieve a level of surface control that standard methoxy/ethoxy silanes cannot offer.
References
-
Arkles, B. (2018).[2] Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[3] Technical Library. Link
-
BenchChem. (2025). A Comparative Guide to the Long-Term Stability of Dipropoxy(dipropyl)silane Functionalized Materials. BenchChem Technical Guides. Link
-
Alfa Chemistry. (2024). Product Specifications: Methyltris[(3-phenylallyl)oxy]silane (CAS 83817-70-3).[4] Alfa Chemistry Catalog. Link
-
American Chemical Society. (2023). Slippery Alkoxysilane Coatings for Antifouling Applications. ACS Applied Materials & Interfaces. Link
-
GuideChem. (2024). Chemical Properties of Methyltris[(3-phenylallyl)oxy]silane. GuideChem Database. Link
Sources
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Silane Concentration Determination
Introduction: The Criticality of Precise Silane Quantification
In the landscape of advanced materials, pharmaceuticals, and semiconductor manufacturing, silanes are foundational molecules.[1][2] They serve as coupling agents, surface modifiers, and precursors in synthesis, where their precise concentration directly governs the performance, safety, and reliability of the end product. Inaccurate quantification can lead to batch failures, compromised product stability, and inconsistent material properties. Therefore, the analytical methods used to determine silane concentration must be not only accurate and precise but also demonstrably reliable throughout the product lifecycle.
This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a framework for thinking critically about method selection and, most importantly, how to ensure data comparability through robust cross-validation. When a project evolves, necessitating a change in analytical technology—perhaps moving from a rapid, process-control GC method to a more structurally informative NMR assay for a regulatory filing—we must prove that the data from both methods tell the same story. This is the essence of cross-validation, a cornerstone of analytical integrity mandated by global regulatory bodies.[3][4] We will explore the strengths and weaknesses of key analytical techniques and provide a self-validating, step-by-step protocol for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]
Pillar 1: Understanding the Analytical Toolkit for Silane Determination
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the silane molecule —its volatility, polarity, thermal stability, and the presence of specific functional groups.[7] There is no single "best" method; instead, there is a "best-fit" method for a given analytical challenge.
Gas Chromatography (GC): The Workhorse for Volatile Silanes
Gas chromatography is often the primary choice for analyzing volatile and thermally stable silanes, such as chlorosilanes and alkoxysilanes.[8][9]
-
Principle of Causality: GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. Because this process requires the analyte to be in the vapor phase, it is inherently suited for molecules with low boiling points. The choice of detector is critical; a Flame Ionization Detector (FID) offers excellent sensitivity for organosilanes, while a Thermal Conductivity Detector (TCD) can be used for silane gas (SiH4) itself. For unequivocal identification, Mass Spectrometry (MS) provides structural confirmation.[1][8]
-
Strengths: High sensitivity (capable of reaching ppm levels), high resolution, and well-established methodologies.[9][10]
-
Field-Proven Insights: The pyrophoric and hydrolytic nature of many silanes requires specialized handling.[1][11] Sample introduction systems must be inert and free of moisture to prevent pre-column reactions. Specialized columns with thick films and phases like trifluoropropyl methyl polysiloxane are designed to handle the high volatility and reduce surface activity, improving peak shape and preventing degradation.[9]
High-Performance Liquid Chromatography (HPLC): Versatility for Complex Silanes
When silanes are non-volatile, thermally labile, or part of a complex mixture like silsesquioxanes, HPLC becomes the method of choice.[7][12]
-
Principle of Causality: HPLC separates molecules based on their interactions with a solid stationary phase (e.g., C18) and a liquid mobile phase. This circumvents the need for volatilization, making it ideal for larger, more functionalized silanes.[13] Detection can be challenging, as many silanes lack a UV chromophore. In these cases, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is necessary.
-
Strengths: Applicable to a wide range of molecular weights and polarities, operates at ambient temperature, preserving the analyte's integrity.[7]
-
Field-Proven Insights: Residual silanol groups on the silica-based HPLC column packing can cause unwanted secondary interactions, leading to poor peak shape.[14] Using modern end-capped columns or alternative stationary phases is crucial. Method development often involves careful selection of organic solvents and buffers to ensure adequate solubility and chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method for Structure and Quantity
NMR spectroscopy offers an unparalleled ability to provide both structural confirmation and absolute quantification without the need for a reference standard of the analyte itself (a technique known as quantitative NMR or qNMR).[13]
-
Principle of Causality: qNMR leverages the direct proportionality between the integral of a resonance signal and the number of nuclei giving rise to that signal. By adding a certified internal standard of known concentration, the concentration of the analyte can be calculated directly.[2][15] Both ¹H and ²⁹Si NMR can be used, though ¹H NMR is far more common due to its higher sensitivity.[16]
-
Strengths: Non-destructive, provides rich structural information, and can be a primary ratio method for quantification, making it highly trustworthy.[2][15]
-
Field-Proven Insights: The primary limitation of NMR is its relatively low sensitivity compared to chromatographic techniques.[17][18] For ²⁹Si NMR, this is compounded by the low natural abundance (4.7%) of the ²⁹Si isotope.[16][19] Therefore, NMR is best suited for assaying bulk materials or concentrated solutions rather than trace-level impurities.
Titrimetric Methods: Simple and Targeted Functional Group Analysis
Classical chemical methods, such as Karl Fischer titration, remain highly relevant for specific applications.
-
Principle of Causality: This method is not for the parent silane but for its hydrolysis products. Silanols (Si-OH) react with the Karl Fischer reagent, and the resulting water is measured.[20] This provides a direct measure of the degree of hydrolysis or condensation, a critical quality attribute in many applications.
-
Strengths: Cost-effective, simple, and provides specific information on hydroxyl content.
-
Field-Proven Insights: The method is not specific; it will quantify both water and silanol groups present in the sample.[20] Therefore, its utility is in well-defined systems where the concentration of free water is known or controlled.
Pillar 2: Comparative Performance and Data Summary
A rigorous comparison requires evaluating each technique against the core validation parameters defined by ICH Q2(R2).[6][21] The following table summarizes typical performance characteristics based on experimental data and established principles.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/ELSD/MS) | Quantitative NMR (¹H qNMR) | Karl Fischer Titration |
| Specificity | High, especially with MS detection. | Moderate to High. Depends on co-eluting species. MS enhances specificity. | Very High. Unique chemical shifts provide high specificity. | Low. Reacts with water and any active hydroxyl groups.[20] |
| Linearity | Excellent (typically R² > 0.99) | Excellent (typically R² > 0.99) | Excellent (inherently linear)[15] | Excellent over a defined range. |
| Range | Wide, from ppm to percent levels.[8] | Wide, dependent on detector and analyte solubility. | Typically narrower; best for moderate to high concentrations. | Dependent on reagent concentration and sample volume. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Typically 99-101% (as a primary method)[15] | Typically 98-102% |
| Precision (%RSD) | < 2% | < 2% | < 1% (often superior to chromatography)[18] | < 2% |
| LOD/LOQ | Low (ppm to ppb)[8][10] | Low to Moderate (µg/mL to ng/mL)[13] | High (~µg/mL)[18] | Moderate (depends on cell and reagent) |
| Robustness | Sensitive to temperature, gas flow, and inlet conditions. | Sensitive to mobile phase composition, pH, and column temperature. | Generally very robust. | Sensitive to atmospheric moisture. |
| Sample Throughput | High (10-30 min/sample) | Moderate (15-45 min/sample) | Moderate (5-15 min/sample)[15] | High (<5 min/sample) |
Pillar 3: The Cross-Validation Workflow: A Self-Validating System
Cross-validation is the formal process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[22] It is not merely a suggestion but a regulatory expectation when data from different methods are to be compared or combined.[4][23]
Why is Cross-Validation Essential?
The diagram below outlines the decision-making process that necessitates a cross-validation study. The core reason is to maintain data integrity and comparability across the lifecycle of a product or study.
Caption: Decision tree for requiring analytical method cross-validation.
Experimental Protocol: Cross-Validation of GC-FID and ¹H qNMR for Silane Assay
This protocol provides a detailed, self-validating workflow to cross-validate a previously validated GC-FID method with a newly developed ¹H qNMR method for determining the concentration of a hypothetical silane, (3-acryloxypropyl)trimethoxysilane.
1. Define the Analytical Target Profile (ATP) & Acceptance Criteria
-
Objective: To demonstrate that the ¹H qNMR method provides equivalent results to the established GC-FID method for the assay of (3-acryloxypropyl)trimethoxysilane in a toluene solution.
-
Performance Characteristic: Accuracy and Precision.
-
Acceptance Criterion: The percentage difference between the mean result from the qNMR method and the mean result from the GC-FID method for any given sample must be ≤ 2.0%. A statistical analysis (e.g., a paired t-test) should show no significant difference between the two methods (p > 0.05).
2. Sample Selection
-
Prepare or obtain at least three independent batches of the silane solution.
-
These batches should represent the target analytical range, for example:
-
Low Concentration (LC): ~80% of target concentration.
-
Target Concentration (TC): 100% of target concentration.
-
High Concentration (HC): ~120% of target concentration.
-
3. Execution: Step-by-Step Methodologies
A. GC-FID Analysis (Validated Reference Method)
-
Standard Preparation: Accurately prepare a standard of (3-acryloxypropyl)trimethoxysilane at the target concentration in toluene.
-
Sample Preparation: Dilute an accurately weighed portion of each batch (LC, TC, HC) with toluene to bring it to the target concentration. Prepare three independent replicates for each batch.
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Agilent J&W Select Silanes, 30 m x 0.32 mm, 5 µm film thickness.[9]
-
Inlet Temperature: 250°C.
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 220°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Detector Temperature: 280°C.
-
-
Data Acquisition: Inject the standard followed by the nine sample preparations (3 batches x 3 replicates).
-
Calculation: Calculate the concentration of the silane in each sample using a single-point external standard calibration.
B. ¹H qNMR Analysis (New Method)
-
Internal Standard (IS) Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃) at a known concentration. The IS must have resonances that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of each batch (LC, TC, HC) into an NMR tube.
-
Accurately add a known volume (e.g., 500 µL) of the internal standard stock solution.
-
Prepare three independent replicates for each batch.
-
-
Instrumentation & Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton).
-
Number of Scans: 16 or 32, sufficient for good signal-to-noise.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum for each of the nine samples.
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique proton signal from the silane (e.g., the vinyl protons) and a signal from the internal standard.
-
-
Calculation: Calculate the silane concentration using the following equation:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral, N = Number of protons, MW = Molecular weight, m = mass, P = Purity of IS.
-
4. Data Analysis and Interpretation
-
Tabulate Results: Collate the mean concentration and %RSD for each batch from both methods.
-
Calculate Percentage Difference: For each batch, calculate:
-
% Difference = [ (Mean_qNMR - Mean_GC) / Mean_GC ] * 100
-
-
Statistical Evaluation: Perform a paired t-test on the sets of results to determine if there is a statistically significant difference.
The entire workflow is visualized below.
Caption: Workflow for the cross-validation of GC-FID and ¹H qNMR methods.
Conclusion
The accurate determination of silane concentration is non-negotiable in high-stakes industries. While techniques like GC, HPLC, and NMR each offer unique advantages, their data are only valuable if they are reliable and, when necessary, interchangeable. Cross-validation is not an academic exercise; it is the procedural bedrock that ensures data integrity across a product's lifecycle, from development to quality control. By understanding the fundamental principles of each analytical technique and implementing a rigorous, self-validating cross-validation protocol as outlined here, researchers and scientists can make decisions with confidence, backed by data that is scientifically sound and regulatorily defensible.
References
- Kiilunen, M., et al. (1995). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst.
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Agilent Technologies. (n.d.). Select Silanes GC column. Agilent. [Link]
-
Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes by Gas Chromatography. Wasson-ECE Instrumentation. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ResearchGate. (n.d.). The Analytical Method Development and Validation: A Review. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst (RSC Publishing). [Link]
-
LDetek. (n.d.). Analysis of trace impurities in UHP Silane. ProcessSensing.com. [Link]
-
Iggo, J. A., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie International Edition. [Link]
-
Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. [Link]
-
PubMed. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29 Si Nuclear Magnetic Resonance. PubMed. [Link]
-
Laine, R. M., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
-
American Chemical Society. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]
-
American Chemical Society. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
National Center for Biotechnology Information. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PMC. [Link]
-
Semantic Scholar. (n.d.). Method for performing qualitative analysis method on silane coupling agent in rubber. Semantic Scholar. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link]
-
ResearchGate. (2025). A Simple Karl Fischer Titration Technique for Measuring the Silanol Content of High Molecular Weight Polysiloxanes. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2026). Quantitative 29Si NMR spectroscopy of ordered mesoporous silicas: revisiting Q3/Q4 ratios and surface hydroxylation in SBA-15 and MCM-41. Physical Chemistry Chemical Physics. [Link]
-
Royal Society of Chemistry. (2021). Pyrophoric silanes. RSC Education. [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Phenomenex. [Link]
-
ResearchGate. (n.d.). Figure S5. HPLC spectra of the enol silane product. ResearchGate. [Link]
-
ResearchGate. (2025). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ResearchGate. [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
-
ResearchGate. (2025). Solid-state NMR evaluation of the silane structure on nanoporous silica fillers. ResearchGate. [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]
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A comparative analysis of the hydrolytic stability of various organosiloxanes
Executive Summary
The term "hydrolytic stability" in organosilicon chemistry encompasses two distinct but critical phenomena:
-
Precursor Reactivity: How fast an organosilane monomer hydrolyzes (Si-OR
Si-OH) to initiate sol-gel condensation or surface modification. -
Network Durability: How well the cured siloxane backbone (Si-O-Si) resists cleavage and reversion under environmental stress (pH, temperature).
This guide provides a technical comparison of these properties, separating the kinetics of activation from the thermodynamics of durability. It includes experimental data, mechanistic insights, and validated protocols for characterizing these materials.[1]
Part 1: Hydrolytic Kinetics of Silane Precursors
For researchers synthesizing hydrogels, modifying chromatography stationary phases, or developing drug delivery vehicles, the rate of hydrolysis determines the "pot life" and uniformity of the final material.
Mechanistic Pathways
Hydrolysis is catalyzed by both acids and bases.[2][3] The mechanism dictates how substituents influence the rate.
-
Acid-Catalyzed (
): Electrophilic attack on the oxygen of the alkoxy group. Electron-donating groups (alkyls) stabilize the transition state, increasing the rate.[4] -
Base-Catalyzed (
): Nucleophilic attack on the silicon atom. Steric bulk significantly retards the rate by blocking the pentacoordinate transition state.
Figure 1: Mechanistic divergence in acid vs. base catalyzed hydrolysis. Note that steric hindrance affects the base-catalyzed pathway more severely due to the formation of the pentacoordinate intermediate.
Comparative Kinetics Data
The following table aggregates relative hydrolysis rates normalized to TEOS (Tetraethylorthosilicate) under acidic conditions.
Table 1: Relative Hydrolysis Rates of Common Organosilanes (Acidic Media)
| Silane Class | Specific Compound | Functional Group (R) | Leaving Group (OR') | Relative Rate (approx.) | Mechanistic Driver |
| Control | TEOS | Ethoxy | Ethoxy | 1.0 | Reference Standard |
| Leaving Group | TMOS | Methoxy | Methoxy | 6x - 10x | Methoxy is less sterically hindered and more polar than ethoxy. |
| Alkyl (Donating) | MTES | Methyl | Ethoxy | ~5x | Inductive effect (+I) stabilizes cationic transition state. |
| Bulky Alkyl | OTES | Octyl | Ethoxy | 0.2x | Steric hindrance of the long octyl chain blocks water attack. |
| Reactive | Methacryloxy-TES | Methacryloxypropyl | Ethoxy | ~10x | Carbonyl group can assist proton transfer; high reactivity. |
| Autocatalytic | APTES | Aminopropyl | Ethoxy | Fast | Amine group acts as an internal base catalyst; hydrolyzes rapidly even at neutral pH. |
| Dipodal | Bis-silanes | Urea/Ethylene bridge | Ethoxy | 0.5x | High steric bulk; requires hydrolysis of 6 alkoxy groups for full activation. |
Critical Insight: For precise control in drug delivery synthesis, avoid methoxysilanes (too fast, toxic methanol byproduct) and opt for ethoxysilanes. If using APTES, prepare fresh; its autocatalytic nature leads to rapid self-condensation and "trash" formation in solution.
Part 2: Durability of Cured Siloxane Networks
Once the silane has reacted, the stability of the resulting Si-O-Si bond is paramount. This is often the failure point in HPLC columns and hydrophobic coatings.
Stability Hierarchy
The stability of the cured network depends on the organic substituent's ability to protect the siloxane backbone from ionic attack.
Table 2: Chemical Resistance of Cured Polysiloxanes
| Polymer Type | Structure | pH Stability Range | Thermal Limit | Key Weakness |
| PDMS (Standard) | Dimethyl | 4 - 9 | 200°C | Susceptible to "back-biting" (reversion to cyclic |
| Phenyl Silicones | Methyl-Phenyl | 3 - 10 | 250°C+ | Steric bulk of phenyl group protects Si-O bond; excellent radiation resistance. |
| Fluorosilicones | Trifluoropropyl | 3 - 9 | 200°C | Excellent solvent resistance but susceptible to nucleophilic attack (base) due to electron-withdrawing fluorine. |
| Dipodal Silanes | Si-R-Si | 2 - 12 | 300°C | Highest Stability. Multiple anchor points mean bond cleavage does not result in detachment. |
The "Dipodal Effect"
Dipodal silanes (e.g., Bis(triethoxysilyl)ethane) are the gold standard for hydrolytic stability.
-
Monopodal: Single Si-O-Surface bond. Hydrolysis (
) leads to immediate detachment. -
Dipodal: Two Si atoms with up to 6 bonds. Statistical probability of simultaneous hydrolysis of all bonds is negligible.
Part 3: Experimental Protocols
To validate these properties in your specific system, use the following protocols.
Protocol A: Si NMR Kinetics (The Gold Standard)
This method allows you to track the consumption of monomer (
Reagents:
-
Deuterated Solvent (Acetone-
or Methanol- ) -
Chromium(III) acetylacetonate [Cr(acac)
] (Relaxation agent, 0.02 M) -
Internal Standard (e.g., Tetrakis(trimethylsilyl)silane)
Workflow:
Figure 2: Workflow for in-situ kinetic monitoring of silane hydrolysis.
Analysis:
-
Monomer (
): -40 to -45 ppm (Trialkoxy). -
Hydrolyzed Monomer: Shifts upfield by ~2 ppm per -OH group.
-
Dimer (
): -50 to -55 ppm.
Protocol B: Accelerated Aging (Turbidity Test)
For a quick comparative screen of polymer stability (e.g., coating durability).
-
Coat glass slides with the target silane.
-
Immerse in aggressive buffer (pH 2.0 HCl or pH 12.0 NaOH) at elevated temperature (50°C).
-
Measure Water Contact Angle (WCA) every 4 hours.
-
Failure Point: Time required for WCA to drop below 40° (indicating exposure of hydrophilic silica substrate).
References
-
Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc. Link
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Link
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: A review. Journal of Adhesion Science and Technology. Link
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (MDPI). Link
-
BenchChem. (2025).[1] Methoxy vs. Ethoxy Silane Coupling Agents: A Comparative Analysis. Link
Sources
Evaluating the biocompatibility of silane-modified materials for biomedical applications
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Interface Engineering Imperative
In biomedical engineering, the bulk material provides the mechanics, but the surface dictates the biology. Silane coupling agents (SCAs) are not merely "glues"; they are molecular architects that translate inorganic substrates (glass, titanium, silicon) into bio-active or bio-inert interfaces.
This guide moves beyond basic functionality to rigorous biocompatibility validation . As researchers, we often see silanization protocols fail not due to chemistry, but due to a lack of biological correlation. A perfect self-assembled monolayer (SAM) is useless if it triggers the complement system or induces fibrous encapsulation.
This document provides a comparative technical analysis of silane chemistries and establishes a self-validating experimental framework for evaluating their biocompatibility in compliance with ISO 10993 standards.
Mechanism of Action: The Covalent Bridge
Silanization is a three-stage process governing surface energy and biological interaction. Understanding this is critical for troubleshooting biocompatibility failures.
-
Hydrolysis: Alkoxy groups (
or ) hydrolyze to form reactive silanols ( ). -
Condensation (Oligomerization): Silanols condense into oligomers. Critical Control Point: If this occurs too fast in solution, you get rough, multilayer clumps rather than a monolayer, leading to immune activation due to surface roughness.
-
Covalent Bonding: Hydrogen bonding to surface hydroxyls (
) followed by water elimination (curing) forms the stable siloxane ( ) bond.
Comparative Analysis: Silane Chemistries & Alternatives
Selecting the right modification is a trade-off between cell adhesion, antifouling properties, and stability.
3.1 Silane Functional Group Comparison
| Silane Class | Representative Molecule | Surface Charge | Water Contact Angle (WCA) | Biological Response | Primary Application |
| Amino-silanes | APTES (3-Aminopropyltriethoxysilane) | Positive (+) | Hydrophilic (~50°–60°) | Pro-Adhesive: Promotes protein adsorption and cell attachment via electrostatic interaction. | Cell culture substrates, DNA/RNA capture. |
| PEG-silanes | PEG-Silane (2-[Methoxy(polyethyleneoxy)6-9propyl]trimethoxysilane) | Neutral (0) | Hydrophilic (<30°) | Antifouling: "Stealth" effect. Steric repulsion prevents protein/platelet adhesion. | Biosensors, blood-contacting implants. |
| Fluoro-silanes | FOTS (Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) | Neutral/Negative | Superhydrophobic (>110°) | Thrombo-resistant: Reduces blood clotting but can trap air bubbles (plastron effect). | Anti-thrombotic coatings, microfluidics. |
| Methacryl-silanes | TMSPMA (3-(Trimethoxysilyl)propyl methacrylate) | Neutral | Moderate (~70°) | Crosslinker: Bonds inorganic surfaces to organic resin matrices. | Dental composites, bone cements. |
3.2 Performance vs. Alternative Modifications
| Feature | Silanization (Covalent) | Plasma Treatment (Physical) | Polymer Grafting (e.g., PLL) |
| Bond Stability | High: Covalent Si-O bonds resist hydrolysis in vivo (if cured correctly). | Low to Moderate: Surface energy decays over time ("hydrophobic recovery"). | Low: Electrostatic adsorption (PLL) can desorb under ionic stress. |
| Uniformity | High: Can form precise Self-Assembled Monolayers (SAMs). | Variable: Line-of-sight dependent; depth of modification varies. | Moderate: Subject to polymer chain entanglement. |
| Biocompatibility | Tunable: Can be switched from cytotoxic to cytophilic by changing the R-group. | Good: Generally clean, but lacks specific bio-functionality. | Variable: Polycations (like PLL) can be cytotoxic at high densities. |
| Process Complexity | High: Requires strict moisture control and curing. | Low: Fast, dry process. | Low: Simple dip-coating. |
Visualization: Surface Activation & Modification Workflow
The following diagram illustrates the critical pathway for creating a biocompatible interface, highlighting the "Go/No-Go" decision points that prevent wasted downstream testing.
Figure 1: Critical path for silane surface modification. Note the two mandatory validation gates (yellow diamonds) before any biological material is introduced.
Self-Validating Experimental Protocols
As a Senior Scientist, I insist on protocols that contain their own quality control. Do not proceed to cell culture if the surface physics are unverified.
Phase 1: Surface Characterization (The Prerequisite)
Before assessing biocompatibility, you must prove the molecule is there.
-
Contact Angle Goniometry (Wettability):
-
Protocol: Sessile drop method (Milli-Q water, 2µL). Measure at 3 distinct points per sample.
-
Self-Validation Criteria:
-
APTES: Target 50°–65°. If <40°, the layer is patchy. If >70°, you likely have multilayer polymerization (clumping).
-
PEG-Silane: Target <30°. If >40°, PEG density is insufficient to prevent fouling.
-
-
-
X-Ray Photoelectron Spectroscopy (XPS):
-
Protocol: High-resolution scan of N1s (for APTES) or C1s (C-O-C peak for PEG).
-
Self-Validation: Calculate the N/Si ratio. A theoretical monolayer of APTES yields a specific ratio (~0.1–0.2 depending on substrate). Significant deviation indicates contamination or multilayering.
-
Phase 2: In Vitro Cytotoxicity (ISO 10993-5)
Direct Contact Assay (Qualitative & Quantitative)
-
Cell Line: L929 fibroblasts (Standard) or cell line relevant to application (e.g., HUVECs for vascular implants).
-
Controls:
-
Negative Control: High-density Polyethylene (HDPE) or TC-treated polystyrene.
-
Positive Control: Latex or dilute Phenol.
-
-
Protocol:
-
Seed cells (10^4 cells/well) and culture for 24h to semi-confluence.
-
Place the silane-modified material directly onto the cell layer (Direct Contact).
-
Incubate for 24h at 37°C, 5% CO2.
-
Assay: Remove material. Perform MTT or WST-1 assay on the remaining cells.
-
-
Self-Validation:
-
The Negative Control must show >90% viability.
-
The Positive Control must show <10% viability.
-
Acceptance Criteria: The silane sample is considered non-cytotoxic if viability is >70% compared to the negative control.
-
Phase 3: Hemocompatibility (ISO 10993-4)
Required for blood-contacting devices (Stents, Catheters).
-
Hemolysis Test:
-
Protocol: Incubate material with diluted rabbit blood (2% hematocrit) for 3h at 37°C.
-
Measurement: Centrifuge and measure Hemoglobin absorbance (540 nm) in the supernatant.
-
Formula:
-
Self-Validation: Hemolysis >5% is a failure (hemolytic). <2% is ideal.
-
-
Platelet Adhesion (SEM Analysis):
-
Protocol: Incubate with Platelet Rich Plasma (PRP) for 1h. Rinse gently with PBS. Fix with 2.5% glutaraldehyde.
-
Critical Check: Look for "pseudopodia" (spiky shapes). Round platelets = inactive (Good). Spreading/spiky platelets = activated (Bad/Thrombogenic).
-
Visualization: ISO 10993 Decision Matrix
This diagram guides the researcher through the regulatory logic required for selecting the correct biological tests based on contact duration.
Figure 2: Decision logic for biocompatibility testing based on ISO 10993-1 categorization. Silane coatings on permanent implants require the full battery of tests.
References
-
Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir, 2013.
-
Silane coupling agent in biomedical materials. Biointerphases, 2023.[3][4]
-
Improved Hemocompatibility on Superhemophobic Micro–Nano-Structured Titanium Surfaces. International Journal of Molecular Sciences, 2022.
-
ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.
-
Hemocompatibility of Silicon-Based Substrates for Biomedical Implant Applications. Annals of Biomedical Engineering, 2010.
-
High binding yields of viable cancer cells on amino silane functionalized surfaces. Biomedical Research, 2015.[5]
Sources
Personal protective equipment for handling Methyltris((3-phenylallyl)oxy)silane
As a Senior Application Scientist, I have observed that the mishandling of reactive organosilanes frequently compromises both experimental integrity and laboratory safety. Methyltris((3-phenylallyl)oxy)silane (CAS 83817-70-3)[1]—often referred to as methyltris(cinnamyloxy)silane—is a highly specialized crosslinking agent and surface modifier. While invaluable in advanced materials synthesis, its inherent moisture sensitivity demands rigorous operational control.
The following guide provides a self-validating operational and safety framework. If your silane remains a clear, free-flowing liquid without forming a white precipitate during handling, your inert atmosphere is intact, and your safety controls are actively functioning.
The Causality of Risk: Understanding the Hydrolysis Pathway
To design an effective safety protocol, we must first understand the chemical behavior of the compound. Methyltris((3-phenylallyl)oxy)silane does not merely "degrade" in the presence of air; it undergoes rapid hydrolysis upon contact with atmospheric moisture.
This reaction cleaves the silane bonds, releasing three equivalents of cinnamyl alcohol (CAS 104-54-1) and methylsilanetriol, which subsequently condenses into an insoluble siloxane polymer.
Why is this critical? Cinnamyl alcohol is a well-documented skin sensitizer and standardized chemical allergen[2]. Repeated or prolonged dermal exposure can lead to severe allergic contact dermatitis. Therefore, our Personal Protective Equipment (PPE) and handling strategies are not just about keeping the silane pure; they are strictly designed to prevent cinnamyl alcohol sensitization and avoid the formation of siloxane particulates that can over-pressurize sealed containers.
Fig 1. Hydrolysis pathway of Methyltris((3-phenylallyl)oxy)silane upon moisture exposure.
Quantitative Hazard Summary
| Hazard Metric | Value | Implication for Handling |
|---|---|---|
| Cinnamyl Alcohol NOEL | ~4% (Skin Sensitization)[2] | Even minor spills or vapor deposition on the skin can trigger allergic contact dermatitis. |
| Hydrolysis Stoichiometry | 3 Equivalents | 1 mole of silane releases 3 moles of sensitizer; hazard amplifies rapidly upon moisture exposure. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive organosilanes. The following matrix details the required equipment and the scientific causality behind each choice.
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Heavy-duty Nitrile (≥ 0.4mm) or Butyl Rubber | Cinnamyl alcohol easily permeates thin latex. Butyl rubber provides superior chemical resistance to silanes and their organic byproducts. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents severe ocular irritation from accidental liquid splashes or needle detachment during pressurized syringe transfers. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Organosilanes and their alcoholic byproducts are combustible. FR material provides a self-extinguishing barrier in case of a flash fire. |
| Respiratory | Fume Hood (Sash down) or Glovebox | Prevents the inhalation of silane vapors and cinnamyl alcohol off-gassing, maintaining strict respiratory safety[3]. |
Operational Plan: Air-Free Handling via Schlenk Technique
To maintain the integrity of your experiment and ensure safety, the silane must be handled using rigorous air-free techniques[4]. The Schlenk line provides a controlled inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the dense silane liquid)[5].
Fig 2. Step-by-step air-free operational workflow for handling reactive organosilanes.
Step-by-Step Methodology for Syringe Transfer:
-
System Purge: Cycle the receiving Schlenk flask through three vacuum/inert gas cycles to remove atmospheric moisture and oxygen[6].
-
Needle Preparation: Oven-dry all stainless-steel needles and glass syringes at 120°C for at least 4 hours. Cool them strictly under a vacuum[4].
-
Positive Pressure: Ensure the Schlenk line bubbler indicates a slight positive pressure of inert gas to prevent atmospheric backflow into the system[5].
-
Transfer: Pierce the septum of the methyltris((3-phenylallyl)oxy)silane container. Slowly withdraw the required volume, avoiding the introduction of gas bubbles.
-
Injection: Transfer the silane into the receiving flask dropwise. Pro-tip: Monitor the internal temperature closely; rapid addition to protic solvents will cause a highly exothermic hydrolysis reaction.
Spill Response and Disposal Plan
A spill of methyltris((3-phenylallyl)oxy)silane will rapidly evolve cinnamyl alcohol as it reacts with ambient humidity.
Step-by-Step Spill & Disposal Protocol:
-
Evacuation & Ventilation: Immediately lower the fume hood sash to increase flow velocity. If spilled outside a hood, evacuate the immediate area to prevent inhalation of sensitizing vapors.
-
Containment: Do NOT use water. Cover the spill with a dry, inert absorbent such as diatomaceous earth or dry sand.
-
Quenching the Residue: In a controlled fume hood environment, residual silane on glassware or tools must be quenched. Slowly add a dilute solution of isopropanol in toluene (10-20% v/v) under an inert atmosphere[7]. This controlled alcoholysis safely deactivates the silane without violent exotherms.
-
Disposal: Sweep the absorbed material using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container. Dispose of it in accordance with local environmental regulations for reactive organic materials.
References
-
PubChem Compound Summary for CID 5315892, Cinnamyl Alcohol. National Center for Biotechnology Information (NIH). URL:[Link]
-
Schlenk Line Safety. Schlenk Line Survival Guide. URL: [Link]
-
An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. URL:[Link]
-
Standard Operating Procedure: Use of Schlenk Line. University of Southampton. URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
- 6. nagwa.com [nagwa.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
